Abikoviromycin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3R,10Z)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-7-3-4-8-10(7)9(12-10)5-6-11-8/h2-4,9H,5-6H2,1H3/b7-2-/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSFHAWSULOGRI-LPPIIHRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C=CC2=NCCC3C12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C=CC2=NCC[C@@H]3[C@]12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043393 | |
| Record name | Abikoviromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31774-33-1 | |
| Record name | Abikoviromycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031774331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abikoviromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABIKOVIROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V639MO1IZ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Abikoviromycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the history of the discovery and isolation of Abikoviromycin, an antiviral and antifungal antibiotic. The document outlines the initial discovery and a more recent isolation protocol, presenting key experimental details and quantitative data. It further visualizes the experimental workflows and the compound's mechanism of action through detailed diagrams.
Introduction
This compound, also known as Latumcidin, is a microbial metabolite with notable biological activity. First identified in the mid-20th century, it has since been recognized for its inhibitory effects on polyketide synthase, a crucial enzyme in the melanin biosynthesis pathway of certain fungi. This guide provides a technical examination of its discovery and the methodologies developed for its isolation.
Historical Discovery (1951)
This compound was first discovered in 1951 by Hamao Umezawa, Tadakatsu Tazaki, and S. Fukuyama.[1][2] The producing microorganism, a strain of Streptomyces, was isolated from a soil sample collected in Abiko, Chiba Prefecture, Japan, and was subsequently named Streptomyces abikoensis.[3] The initial research highlighted its properties as an antiviral substance.[1][2]
Isolation as a Polyketide Synthase Inhibitor (2003)
In 2003, a team of researchers including Hiroki Maruyama and Shohei Sakuda reported the isolation of this compound and its derivative, dihydrothis compound, as inhibitors of polyketide synthase involved in melanin biosynthesis in Colletotrichum lagenarium.[4][5] This work provided a more modern and detailed experimental protocol for the isolation of the compound.
Experimental Protocol: Isolation from Streptomyces sp.
The following protocol is based on the 2003 study by Maruyama et al. for the isolation of this compound as a polyketide synthase inhibitor.[4][5]
3.1.1. Fermentation
-
Microorganism: Streptomyces sp. (strain details not specified in the abstract)
-
Culture Medium: The specific composition of the fermentation medium is not detailed in the available abstract. Generally, media for Streptomyces cultivation for antibiotic production contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
-
Fermentation Conditions: The culture was grown under conditions suitable for the production of secondary metabolites by Streptomyces. This typically involves aerobic incubation on a shaker to ensure adequate aeration and agitation at a controlled temperature (e.g., 28-30°C) for several days.
3.1.2. Extraction and Purification
-
Broth Extraction: The culture broth was extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites, including this compound, from the aqueous phase.
-
Solvent Evaporation: The organic extract was concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract was subjected to multiple steps of column chromatography to purify this compound. This process typically involves:
-
Silica Gel Chromatography: The crude extract was loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity (e.g., a mixture of hexane and ethyl acetate, followed by chloroform and methanol) to separate compounds based on their polarity.
-
Further Chromatographic Steps: Fractions containing this compound were identified by bioassay or analytical methods (e.g., TLC, HPLC) and subjected to further purification steps, which could include Sephadex column chromatography or preparative HPLC, until pure this compound was obtained.
-
3.1.3. Structure Elucidation
The structure of the isolated compound was confirmed as this compound through spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data
The available literature provides limited quantitative data, primarily focusing on the biological activity of this compound rather than its production yield.
| Parameter | Value | Reference |
| Biological Activity | ||
| Inhibition of polyketide synthase in Colletotrichum lagenarium | Effective inhibitor | [4][5] |
| Antiviral Activity | Reported | [1][2] |
Visualizations
Experimental Workflow for Discovery and Isolation
Caption: Workflow of this compound Discovery and Isolation.
Signaling Pathway: Inhibition of Melanin Biosynthesis
Caption: Inhibition of Polyketide Synthase by this compound.
References
- 1. An antiviral substance, this compound, produced by Streptomyces species. | Semantic Scholar [semanticscholar.org]
- 2. An antiviral substance, this compound, produced by Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotechnological and pharmaceutical potential of twenty-eight novel type strains of Actinomycetes from different environments worldwide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of this compound and dihydrothis compound as inhibitors of polyketide synthase involved in melanin biosynthesis by Colletotrichum lagenarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Abikoviromycin Production by Streptomyces abikoensis and Streptomyces rubescens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abikoviromycin, an antiviral antibiotic with a piperidine alkaloid structure, is a secondary metabolite produced by the Gram-positive bacteria Streptomyces abikoensis and Streptomyces rubescens. This technical guide provides a comprehensive overview of the current knowledge regarding the production of this compound by these two microorganisms. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document details the characteristics of the producing organisms, delves into the proposed biosynthetic pathway, outlines protocols for cultivation and production optimization, and describes methods for extraction, purification, and quantitative analysis. The guide also highlights areas where further research is required to fully elucidate the production process and maximize the therapeutic potential of this promising antiviral compound.
Introduction
Streptomyces, a genus of Actinobacteria, is renowned for its ability to produce a vast array of secondary metabolites with diverse biological activities, including a significant portion of clinically used antibiotics. Streptomyces abikoensis, first isolated in Abiko, Japan, and Streptomyces rubescens have been identified as producers of this compound[1]. This antibiotic exhibits antiviral properties, making it a compound of interest for further investigation and potential therapeutic application[2]. This guide aims to consolidate the available technical information on the production of this compound from these two Streptomyces species, providing a foundation for future research and development efforts.
Producing Organisms: Streptomyces abikoensis and Streptomyces rubescens
Streptomyces abikoensis and Streptomyces rubescens are filamentous, Gram-positive bacteria found predominantly in soil. Like other members of the Streptomyces genus, they exhibit complex life cycles involving the formation of a substrate mycelium and aerial hyphae that differentiate into spore chains.
Table 1: General Characteristics of this compound-Producing Streptomyces Species
| Characteristic | Streptomyces abikoensis | Streptomyces rubescens |
| Morphology | Filamentous, Gram-positive bacteria | Filamentous, Gram-positive bacteria |
| Natural Habitat | Soil[1] | Soil |
| Primary Metabolite | This compound[1] | This compound |
| Optimal Growth Temp. | 25-30°C | Data not available |
| Optimal pH for Growth | Near neutral (pH 7.0) | Data not available |
Biosynthesis of this compound
The biosynthetic pathway of this compound is not yet fully elucidated. However, based on its structure as a piperidine alkaloid and studies of similar polyketide alkaloids in Streptomyces, a putative pathway can be proposed. It is likely synthesized through a Type I polyketide synthase (PKS) pathway, followed by tailoring enzymatic reactions. One study on the biosynthesis of a related compound, argimycin P, identified an oxidoreductase responsible for the oxidation of an amino group to an imine, a step that has also been reported in this compound biosynthesis[3].
Further research involving gene cluster annotation and knockout studies is necessary to definitively map the biosynthetic pathway of this compound.
Figure 1: Proposed biosynthetic pathway for this compound.
Experimental Protocols
Cultivation for this compound Production
The production of this compound, like many secondary metabolites, is highly dependent on culture conditions. Optimization of media components and physical parameters is crucial for maximizing yield.
Table 2: Optimized Culture Conditions for Antibiotic Production by Streptomyces Species
| Parameter | Streptomyces abikoensis (General) | Streptomyces rubescens (General) | Recommended Starting Conditions |
| Temperature | 25-30°C | 28-30°C | 28°C |
| pH | 7.0 | 7.0-8.0 | 7.2 |
| Incubation Time | 7-14 days | 7-10 days | 10 days |
| Agitation | 150-200 rpm | 180-220 rpm | 200 rpm |
| Carbon Source | Starch, Glucose, Glycerol | Glucose, Mannitol | Glucose (10 g/L) |
| Nitrogen Source | Peptone, Yeast Extract, Soybean Meal | Soybean Meal, Casein | Soybean Meal (5 g/L) |
Protocol 4.1.1: Submerged Fermentation of Streptomyces abikoensis
-
Inoculum Preparation:
-
Aseptically transfer a loopful of S. abikoensis spores from a mature agar plate (e.g., ISP2 medium) to a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is observed.
-
-
Production Culture:
-
Inoculate a 1 L production flask containing 200 mL of production medium (e.g., Glucose-Soybean Meal Broth) with 10% (v/v) of the seed culture.
-
Incubate at 28°C on a rotary shaker at 200 rpm for 7-14 days.
-
Monitor the fermentation broth periodically for pH, cell growth, and this compound production.
-
Figure 2: General workflow for Streptomyces cultivation.
Extraction and Purification of this compound
This compound is typically extracted from the fermentation broth using organic solvents. Subsequent purification is achieved through chromatographic techniques.
Protocol 4.2.1: Solvent Extraction
-
After fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 8000 rpm for 20 minutes).
-
Extract the supernatant (culture filtrate) three times with an equal volume of ethyl acetate or n-butanol in a separatory funnel.
-
Combine the organic phases and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 4.2.2: Column Chromatography Purification
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.
-
Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing pure this compound and evaporate the solvent.
Figure 3: Workflow for extraction and purification.
Quantitative Analysis of this compound
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of antibiotics like this compound.
Table 3: General HPLC Parameters for Antibiotic Quantification
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at an appropriate wavelength (requires determination based on this compound's absorbance spectrum) |
| Injection Volume | 20 µL |
| Column Temperature | 25-30°C |
Protocol 4.3.1: HPLC Analysis
-
Prepare a standard stock solution of purified this compound of a known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample for injection by dissolving a known amount of the extract or purified compound in the mobile phase and filtering it through a 0.22 µm syringe filter.
-
Inject the standards and the sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation: Quantitative Yields
Quantitative data on this compound production yields from S. abikoensis and S. rubescens are not extensively reported in the literature. The following table presents a hypothetical representation of data that should be collected during optimization studies.
Table 4: Hypothetical this compound Yields under Different Culture Conditions
| Strain | Carbon Source (10 g/L) | Nitrogen Source (5 g/L) | Incubation Time (days) | pH | Temperature (°C) | This compound Yield (mg/L) |
| S. abikoensis | Glucose | Peptone | 7 | 7.0 | 28 | Data to be determined |
| S. abikoensis | Starch | Peptone | 7 | 7.0 | 28 | Data to be determined |
| S. abikoensis | Glucose | Soybean Meal | 10 | 7.2 | 30 | Data to be determined |
| S. rubescens | Glucose | Peptone | 7 | 7.0 | 28 | Data to be determined |
| S. rubescens | Mannitol | Casein | 10 | 7.5 | 30 | Data to be determined |
Conclusion and Future Directions
Streptomyces abikoensis and Streptomyces rubescens are established producers of the antiviral antibiotic this compound. While general protocols for the cultivation of Streptomyces and the extraction and analysis of secondary metabolites are available, specific and optimized procedures for this compound production are not well-documented. Significant research is required to:
-
Elucidate the complete biosynthetic pathway of this compound, including the identification and characterization of the responsible gene cluster and enzymes.
-
Optimize fermentation conditions specifically for this compound production in both S. abikoensis and S. rubescens to maximize yields.
-
Develop and validate a robust and specific purification protocol for this compound.
-
Establish a standardized and validated HPLC method for the routine quantification of this compound.
Addressing these knowledge gaps will be crucial for the efficient and scalable production of this compound, paving the way for further preclinical and clinical evaluation of its antiviral potential. This guide provides a solid starting point for researchers embarking on this important endeavor.
References
- 1. Streptomyces abikoensis - Wikipedia [en.wikipedia.org]
- 2. An antiviral substance, this compound, produced by Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insights into the Biosynthesis Pathway of Polyketide Alkaloid Argimycins P in Streptomyces argillaceus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Abikoviromycin Biosynthesis Pathway and Genetic Clusters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abikoviromycin, a polyketide alkaloid with notable antiviral and antimicrobial properties, has been a subject of interest for natural product chemists and drug developers. Produced by Streptomyces abikoensis, its unique chemical scaffold presents a compelling target for biosynthetic engineering and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, the organization of its genetic cluster, and the experimental methodologies employed to elucidate these details. While the complete biosynthetic pathway of this compound has not been fully elucidated in dedicated studies, significant insights can be drawn from the characterization of biosynthetic pathways for structurally related compounds, particularly argimycins P. This document synthesizes available data to propose a putative biosynthetic route and highlights key enzymatic steps and genetic components likely involved in this compound formation.
Introduction
This compound is a member of the piperidine-containing polyketide alkaloids, a class of natural products known for their diverse biological activities. First isolated from Streptomyces abikoensis, it exhibits a distinctive chemical structure that has intrigued scientists for decades.[1] The elucidation of its biosynthetic pathway is crucial for understanding the enzymatic logic behind its formation and for harnessing its potential through synthetic biology approaches. This guide aims to provide a detailed technical resource for researchers by compiling and analyzing the available information on this compound biosynthesis, with a focus on the genetic and enzymatic machinery involved.
Proposed Biosynthesis Pathway of this compound
While a definitive biosynthetic pathway for this compound has not been published, a putative pathway can be proposed based on the well-characterized biosynthesis of the structurally similar argimycins P produced by Streptomyces argillaceus.[2] The biosynthesis is likely initiated by a Type I polyketide synthase (PKS) and involves a series of tailoring enzymes to construct the characteristic piperidine ring and other structural features.
The proposed pathway can be divided into the following key stages:
-
Polyketide Chain Assembly: A modular Type I PKS is predicted to assemble a hexaketide chain from malonyl-CoA extender units.
-
Piperidine Ring Formation: The linear polyketide chain likely undergoes reductive release and subsequent cyclization to form a piperidine or piperideine ring intermediate. This process is expected to involve a thioester reductase (TER) domain within the PKS and possibly an aminotransferase.
-
Tailoring Reactions: A series of post-PKS modifications, including oxidations, reductions, and potentially epoxidations, are anticipated to complete the biosynthesis of this compound. These reactions are catalyzed by a suite of tailoring enzymes encoded within the biosynthetic gene cluster (BGC).
This compound Biosynthetic Gene Cluster
The genes responsible for the biosynthesis of secondary metabolites like this compound are typically clustered together on the microbial chromosome, forming a biosynthetic gene cluster (BGC). While the specific this compound BGC in Streptomyces abikoensis has not been experimentally characterized in detail, its presence can be predicted through genome mining tools such as antiSMASH.[3] The genome of the type strain, Streptomyces abikoensis DSM 40831, is publicly available, providing a valuable resource for in silico analysis.[1]
A putative this compound BGC would be expected to contain:
-
Core Biosynthetic Genes: Genes encoding the Type I PKS responsible for assembling the polyketide backbone.
-
Tailoring Enzyme Genes: Genes for enzymes that modify the polyketide intermediate, such as oxidoreductases, aminotransferases, and cyclases.
-
Regulatory Genes: Genes that control the expression of the biosynthetic genes.
-
Transport Genes: Genes encoding proteins involved in the export of this compound out of the cell.
Analysis of the Streptomyces abikoensis genome using antiSMASH would likely reveal a PKS-containing BGC with homology to the argimycin P cluster.
Quantitative Data
Quantitative data on this compound production is limited in the publicly available literature. However, studies on related compounds and general principles of Streptomyces fermentation can provide a framework for optimizing production. For instance, a study on dihydrothis compound production by Streptomyces anulatus investigated the influence of different media components on yield.[4] Such studies are crucial for developing efficient fermentation processes for industrial-scale production.
| Parameter | Value/Range | Reference |
| Dihydrothis compound Yield | Not explicitly quantified in available literature | [4] |
| Optimal Growth Medium | Varies depending on the Streptomyces strain | General knowledge |
| Fermentation Time | Typically 5-10 days for Streptomyces | General knowledge |
Experimental Protocols
Elucidating the this compound biosynthesis pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential for this purpose.
Gene Knockout and Complementation
Objective: To determine the function of specific genes within the putative this compound BGC.
Methodology:
-
Construction of Gene Deletion Cassette: A disruption cassette containing a selectable marker (e.g., apramycin resistance gene, apr) flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed using PCR and cloning techniques.
-
Transformation into Streptomyces abikoensis: The disruption cassette is introduced into S. abikoensis via protoplast transformation or intergeneric conjugation from E. coli.
-
Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events leading to the replacement of the target gene with the resistance cassette are identified by PCR screening.
-
Metabolite Analysis: The culture broth of the knockout mutant is extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine if the production of this compound is abolished or if any new intermediates accumulate.
-
Complementation: To confirm that the observed phenotype is due to the gene knockout, the wild-type gene is cloned into an integrative expression vector and introduced back into the mutant strain. Restoration of this compound production confirms the gene's function.
Heterologous Expression of the Biosynthetic Gene Cluster
Objective: To produce this compound in a genetically tractable host and to facilitate pathway engineering.
Methodology:
-
Cloning of the BGC: The entire putative this compound BGC is cloned from the genomic DNA of S. abikoensis. This can be achieved using techniques such as Transformation-Associated Recombination (TAR) in yeast or by assembling overlapping cosmids or fosmids.[5][6]
-
Vector Construction: The cloned BGC is inserted into a suitable expression vector, such as an integrative plasmid (e.g., pSET152-based vectors) or a bacterial artificial chromosome (BAC).
-
Host Strain Selection: A well-characterized and genetically amenable Streptomyces strain, such as S. coelicolor or S. lividans, is chosen as the heterologous host.
-
Transformation and Expression: The expression vector containing the BGC is introduced into the heterologous host. The transformed strain is then cultivated under conditions known to induce secondary metabolite production.
-
Analysis of Production: The culture broth is analyzed for the production of this compound using HPLC and MS.
Isotopic Labeling Studies
Objective: To trace the incorporation of precursor molecules into the this compound structure, thereby confirming the building blocks and elucidating the biosynthetic pathway.
Methodology:
-
Precursor Selection: Isotopically labeled precursors, such as [1-¹³C]- or [2-¹³C]-acetate, [¹³C₃]-glycerol, or [¹⁵N]-labeled amino acids, are selected based on the predicted biosynthetic pathway.
-
Feeding Experiment: The labeled precursor is added to the culture medium of S. abikoensis at a specific stage of growth.
-
Isolation and Analysis: After a suitable incubation period, this compound is purified from the culture broth. The incorporation and position of the isotopic labels are determined by Nuclear Magnetic Resonance (NMR) spectroscopy and/or Mass Spectrometry (MS).
-
Pathway Elucidation: The observed labeling pattern is compared with the predicted pattern to confirm the biosynthetic route and the origin of each carbon and nitrogen atom in the molecule.
Conclusion
The biosynthesis of this compound presents a fascinating area of research with significant potential for drug discovery and development. While the complete pathway remains to be fully elucidated, the information gathered from related biosynthetic systems provides a strong foundation for future investigations. The application of modern molecular genetics, genomics, and analytical chemistry techniques, as outlined in this guide, will be instrumental in unraveling the intricate enzymatic steps involved in the formation of this unique natural product. A thorough understanding of the this compound BGC will not only enable the overproduction of the parent compound but also pave the way for the engineered biosynthesis of novel analogs with improved therapeutic properties.
References
- 1. Streptomyces abikoensis - Wikipedia [en.wikipedia.org]
- 2. New Insights into the Biosynthesis Pathway of Polyketide Alkaloid Argimycins P in Streptomyces argillaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 5. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
Unraveling the Antiviral Action of Abikoviromycin: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – While the quest for novel antiviral agents continues to accelerate, a comprehensive understanding of existing compounds is paramount. This technical guide delves into the mechanism of action of Abikoviromycin against viral replication, providing a foundational resource for researchers, scientists, and drug development professionals. Due to the limited contemporary research on this specific antibiotic, this paper situates our current, albeit historical, knowledge within the broader context of established antiviral strategies.
Introduction to this compound
General Mechanisms of Antiviral Action: A Framework for Understanding
To comprehend the potential antiviral mechanism of this compound, it is essential to review the primary strategies employed by antiviral drugs to inhibit viral replication.[][4][5] The viral life cycle presents several key stages that can be targeted.[6][7][8][9][10]
A simplified representation of the viral replication cycle and potential points of inhibition is illustrated below:
Inhibition of Viral Entry
This initial stage of infection involves the virus attaching to the host cell surface and subsequently penetrating the cell membrane.[11][12][13][14] Antiviral agents targeting this phase can act as:
-
Attachment Inhibitors: These molecules bind to either the viral surface proteins or the host cell receptors, preventing the initial interaction required for infection.
-
Fusion Inhibitors: For enveloped viruses, these drugs prevent the fusion of the viral envelope with the host cell membrane, a critical step for the release of the viral genome into the cytoplasm.[15]
Inhibition of Viral Genome Replication and Protein Synthesis
Once inside the host cell, the virus uncoats and releases its genetic material. The host cell's machinery is then hijacked to replicate the viral genome and synthesize viral proteins.[16][17][18] This phase is a common target for antiviral drugs, which include:
-
Polymerase Inhibitors: These are often nucleoside or nucleotide analogs that are incorporated into the growing viral DNA or RNA chain, causing premature termination.
-
Protease Inhibitors: Many viruses produce large polyproteins that must be cleaved by viral proteases into functional smaller proteins. Inhibiting these proteases prevents the maturation of infectious viral particles.
-
Integrase Inhibitors: Specific to retroviruses, these drugs block the integration of the viral DNA into the host genome.
Inhibition of Viral Assembly and Release
The final stages of the viral life cycle involve the assembly of new viral particles from the replicated genomes and synthesized proteins, followed by their release from the host cell.[19][20][21][22] Antivirals targeting this process include:
-
Assembly Inhibitors: These compounds interfere with the proper formation of the viral capsid or the packaging of the viral genome.[23]
-
Release Inhibitors: These drugs, such as neuraminidase inhibitors for the influenza virus, block the enzymes responsible for cleaving the newly formed virions from the host cell, preventing their spread.
Experimental Protocols for Elucidating Antiviral Mechanisms
Determining the precise mechanism of action of a compound like this compound would require a series of well-defined experiments.[24][25][26][27][28] A general workflow for such an investigation is outlined below.
Antiviral Screening Assays
The initial step involves confirming the antiviral activity of the compound against a panel of viruses.
-
Plaque Reduction Assay: This is a classic virology technique used to quantify the reduction in the formation of viral plaques (areas of cell death) in a cell culture in the presence of the antiviral agent.
-
Yield Reduction Assay: This assay measures the amount of infectious virus produced by cells treated with the antiviral compound compared to untreated cells.
Mechanism of Action Studies
Once antiviral activity is confirmed, a series of assays can be performed to pinpoint the stage of the viral life cycle that is inhibited.
-
Time-of-Addition Assay: In this experiment, the antiviral compound is added at different time points relative to the viral infection of the cell culture. The timing at which the compound loses its effectiveness provides an indication of the stage of the viral life cycle it targets (e.g., early events like entry vs. later events like replication or release).
-
Viral Entry Assays: These assays specifically measure the ability of a virus to enter host cells in the presence of the compound. This can be done using reporter viruses that express a fluorescent or luminescent protein upon successful entry.
-
Enzyme Inhibition Assays: If the compound is suspected to target a specific viral enzyme (e.g., polymerase, protease), in vitro assays using the purified enzyme can be performed to measure direct inhibition.
Postulated Mechanism of this compound and Future Directions
Given the limited data, the precise antiviral mechanism of this compound remains speculative. Its known activity as a polyketide synthase inhibitor in fungi suggests it might interfere with enzymatic processes.[2] In a viral context, this could hypothetically translate to the inhibition of a viral enzyme crucial for replication or the disruption of a host cell factor that the virus relies on.
To elucidate the antiviral mechanism of this compound, a systematic investigation using the modern experimental protocols described above is necessary. Such research would not only provide valuable insights into the biological activity of this historical antibiotic but also potentially uncover novel antiviral targets or lead compounds for future drug development.
Quantitative Data Summary
A thorough review of contemporary scientific literature reveals a lack of published quantitative data regarding the antiviral efficacy of this compound, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values against specific viruses. The tables below are provided as templates for the presentation of such data should it become available through future research.
Table 1: In Vitro Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | IC50 (µM) | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |
| Data Not Available | ||||||
Table 2: Enzymatic Inhibition by this compound
| Viral Enzyme | Assay Type | Ki (µM) |
| Data Not Available | ||
Conclusion
This compound represents a molecule of historical interest with documented antimicrobial properties. While its specific mechanism of action against viral replication is not well-defined in the current body of scientific literature, the established principles of antiviral drug action provide a clear roadmap for future investigation. A renewed focus on characterizing such historical compounds using modern techniques could unveil untapped potential in the ongoing fight against viral diseases. This technical guide serves as a call to action for the research community to revisit and thoroughly characterize the antiviral potential of this compound.
References
- 1. An antiviral substance, this compound, produced by Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of this compound and dihydrothis compound as inhibitors of polyketide synthase involved in melanin biosynthesis by Colletotrichum lagenarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. Mechanism of Action of Antiviral Drugs • Microbe Online [microbeonline.com]
- 6. Introduction to Viruses – General Microbiology [open.oregonstate.education]
- 7. news-medical.net [news-medical.net]
- 8. Viral replication - Wikipedia [en.wikipedia.org]
- 9. immunology.org [immunology.org]
- 10. Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fiveable.me [fiveable.me]
- 13. researchgate.net [researchgate.net]
- 14. Entry inhibitor - Wikipedia [en.wikipedia.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interference with Viral Replication [atsu.edu]
- 18. Viral replication inhibition: Significance and symbolism [wisdomlib.org]
- 19. journals.asm.org [journals.asm.org]
- 20. journals.asm.org [journals.asm.org]
- 21. Antibody Inhibition of Influenza A Virus Assembly and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibody inhibition of influenza A virus assembly and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. stm.bookpi.org [stm.bookpi.org]
- 26. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]
Abikoviromycin: A Technical Guide to its Biological Activities and Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abikoviromycin, also known as Latumcidin, is a piperidine alkaloid antibiotic with antiviral and antibacterial properties.[1] It is a natural product produced by fermentation of certain strains of Streptomyces, namely Streptomyces abikoensis and Streptomyces rubescens.[2] First reported in the 1950s, this compound has been a subject of interest for its biological activities, although comprehensive quantitative data on its spectrum remains limited in publicly available literature. This guide provides an in-depth overview of the known biological activities, spectrum, and mechanism of action of this compound, along with detailed experimental protocols for its evaluation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | Crystalline solid |
| Synonyms | Latumcidin, SF-973A |
Biological Activities and Spectrum
Antibacterial Activity
This compound has been reported to exhibit activity against a range of bacteria. The following table lists the bacterial types against which activity has been noted.
| Bacterial Type | Reported Activity |
| Gram-positive bacteria | Active |
| Gram-negative bacteria | Limited or no activity reported |
| Mycobacteria | Activity reported |
Note: The absence of specific MIC values in publicly available literature prevents a more detailed, quantitative summary.
Antiviral Activity
This compound was initially discovered and named for its antiviral properties. The following table summarizes the types of viruses against which it has shown inhibitory effects.
| Virus Type | Reported Activity |
| Western Equine Encephalomyelitis Virus | Active |
| Other RNA and DNA viruses | General antiviral activity reported without specification |
Antifungal Activity
A more specific mechanism of action has been elucidated for this compound's antifungal activity.
| Fungal Species | Reported Activity & Mechanism |
| Colletotrichum lagenarium | Inhibits melanin biosynthesis by targeting polyketide synthase. |
Mechanism of Action
The most clearly defined mechanism of action for this compound is its role as an inhibitor of polyketide synthase (PKS). Specifically, it has been shown to inhibit the PKS involved in the melanin biosynthesis pathway of the fungus Colletotrichum lagenarium. Polyketides are a large and diverse group of secondary metabolites, and their biosynthesis is crucial for various functions in many organisms, including pigment formation in fungi. By inhibiting PKS, this compound disrupts this pathway, leading to an antifungal effect.
The precise molecular interactions and the broader implications of PKS inhibition for its antibacterial and antiviral activities are not yet fully understood and represent an area for further research.
For piperidine alkaloids in general, various mechanisms of action have been proposed, including the modulation of neurotransmitter systems and ion channels.[3][4][5] However, it is not confirmed if these mechanisms are applicable to this compound.
Figure 1: Inhibition of Polyketide Synthase by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a positive control (bacterial growth without antibiotic).
-
Well 12 will serve as a negative control (broth only, no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1-11.
-
Add 100 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria (i.e., the well is clear). This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Figure 2: MIC Determination Workflow.
Antiviral Activity Assay - Plaque Reduction Assay
This assay is used to quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.
Materials:
-
This compound stock solution
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM)
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding:
-
Seed the host cells in 6-well plates and grow to confluency.
-
-
Compound Treatment and Infection:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the growth medium from the cells and wash with PBS.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 1 hour).
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).
-
Incubate for 1-2 hours to allow for viral adsorption.
-
-
Overlay:
-
Remove the inoculum and overlay the cells with medium containing agarose or methylcellulose and the corresponding concentration of this compound.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
-
Staining and Plaque Counting:
-
Fix the cells (e.g., with 10% formalin).
-
Stain the cells with crystal violet.
-
Wash the plates and count the number of plaques in each well.
-
-
Calculation:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound). The IC50 is the concentration that reduces the plaque number by 50%.
-
Figure 3: Plaque Reduction Assay Workflow.
Cytotoxicity Assay - MTT Assay
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of a compound.
Materials:
-
This compound stock solution
-
Host cell line (same as used in the antiviral assay)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the compound dilutions to the cells.
-
Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plate for the same duration as the antiviral assay.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
-
Reading Results:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 is the concentration that reduces cell viability by 50%.
-
Conclusion
This compound is a natural product with demonstrated antibacterial, antiviral, and antifungal activities. While its broad-spectrum activity has been qualitatively described, a significant gap exists in the publicly available scientific literature regarding quantitative data (MICs and IC50s). The most well-defined mechanism of action is the inhibition of polyketide synthase, which accounts for its antifungal properties. Further research is warranted to fully elucidate its antibacterial and antiviral mechanisms and to establish a comprehensive quantitative profile of its biological activity. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound and similar natural products in a drug discovery and development context.
References
- 1. An antiviral substance, this compound, produced by Streptomyces species. | Semantic Scholar [semanticscholar.org]
- 2. AN ANTIVIRAL SUBSTANCE, this compound, PRODUCED BY STREPTOMYCES SPECIES | CiNii Research [cir.nii.ac.jp]
- 3. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Abikoviromycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abikoviromycin, a secondary metabolite produced by Streptomyces species, is a polyketide alkaloid with known antiviral and antibacterial properties. Its unique and highly strained chemical structure contributes to its biological activity but also presents significant challenges in its isolation and characterization due to its inherent instability. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiling available data into a structured format. It also outlines general experimental protocols relevant to the characterization of unstable natural products, offering a methodological framework for researchers. Furthermore, this guide presents a conceptual workflow for the initial stages of investigating the antiviral mechanism of a compound like this compound, visualized through a process diagram.
Introduction
This compound, also known as Latumcidin, is a microbial natural product that has garnered interest due to its biological activities. First isolated from Streptomyces abikoensis and Streptomyces rubescens, it exhibits a noteworthy antiviral and antibacterial profile.[1] The molecule's intricate architecture, featuring a piperidine alkaloid core, is a subject of interest for synthetic chemists and drug discovery scientists. However, the practical application and further development of this compound have been hampered by its pronounced instability, as it readily polymerizes upon isolation.[2] This guide aims to consolidate the existing physicochemical data of this compound and provide procedural insights for its handling and analysis.
Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its solubility, stability, and pharmacokinetic profile. While the inherent instability of this compound has made its comprehensive characterization challenging, the following data has been established.
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | [1][3] |
| Molecular Weight | 161.20 g/mol | [3] |
| CAS Number | 31774-33-1 | [3] |
| Appearance | Unstable, readily polymerizes | [2] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and confirmation of a chemical entity.
UV spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores.
| Solvent | λmax (nm) |
| Neutral Ethanol | 228, 282 |
| Acidic Ethanol (0.1 N HCl) | 237, 340 |
| Alkaline Ethanol (0.1 N NaOH) | 243, 290 |
Detailed ¹H and ¹³C NMR data for this compound are not available in publicly accessible databases. The instability of the compound makes acquisition of high-quality, reproducible NMR spectra challenging.
The exact mass of this compound has been determined, which is crucial for confirming its elemental composition.
| Parameter | Value | Source |
| Exact Mass | 161.084064 g/mol | [3] |
Experimental Protocols
Given the unstable nature of this compound, specialized protocols are required for its isolation, purification, and characterization. The following are generalized methodologies that can be adapted for handling such delicate compounds.
Isolation and Purification of Unstable Natural Products
This protocol outlines a general strategy for the isolation of unstable secondary metabolites from microbial fermentation broths.
-
Fermentation: Cultivate the producing microorganism (e.g., Streptomyces abikoensis) under optimal conditions to maximize the yield of the target compound.
-
Initial Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. The target compound may be present in either or both fractions. For an extracellular metabolite, the supernatant is the primary source.
-
Solvent Partitioning: Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate, chloroform) at a low temperature to minimize degradation. The choice of solvent should be based on the polarity of the target compound.
-
Concentration: Carefully concentrate the organic extract in vacuo at a low temperature. Avoid complete dryness, as this can often lead to polymerization or degradation of unstable compounds.
-
Chromatographic Purification:
-
Initial Fractionation: Employ a rapid chromatographic technique such as Flash Chromatography or Vacuum Liquid Chromatography (VLC) using a suitable stationary phase (e.g., silica gel, Sephadex LH-20) and a gradient of solvents. All steps should be performed in a cold room or with jacketed columns.
-
High-Resolution Purification: Utilize High-Performance Liquid Chromatography (HPLC), preferably with a refrigerated autosampler and column compartment. Use a suitable column (e.g., C18 reversed-phase) and a carefully optimized mobile phase. Collect fractions in a cooled fraction collector.
-
-
Purity Assessment: Analyze the purified fractions by HPLC with a photodiode array (PDA) detector or by Thin Layer Chromatography (TLC) to assess purity.
-
Storage: Immediately store the purified compound in a dilute solution in a suitable solvent at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Physicochemical Characterization of Unstable Compounds
Determining a melting point for a highly unstable compound that readily polymerizes is often not feasible. Decomposition is typically observed upon heating. A Kofler hot-stage microscope can be used to observe the physical changes of the substance upon heating, providing a decomposition temperature range rather than a true melting point.
A kinetic solubility assay is often more practical for unstable compounds than an equilibrium solubility assay.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the purified compound in a suitable organic solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature for a short, defined period (e.g., 1-2 hours) to minimize degradation.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.
Conceptual Antiviral Mechanism Investigation Workflow
While the specific signaling pathways affected by this compound are not yet elucidated, a general workflow can be proposed for the initial investigation of its antiviral mechanism of action. This workflow is designed to narrow down the stage of the viral life cycle that is inhibited by the compound.
Caption: Conceptual workflow for identifying the stage of viral inhibition.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways that are directly modulated by this compound. The general antiviral mechanism of secondary metabolites from Streptomyces can involve various strategies, including the inhibition of viral entry, replication, or release.[4][5] Further research, following workflows similar to the one proposed above, is necessary to identify the specific molecular targets and affected cellular signaling cascades.
Conclusion
This compound remains a molecule of interest due to its biological potential. However, its inherent instability presents a significant hurdle to its comprehensive characterization and development. This guide has summarized the available physicochemical data and provided a framework of experimental protocols that can be adapted for the study of this and other unstable natural products. The elucidation of its mechanism of action and the specific signaling pathways it affects will require dedicated research efforts, which will be crucial for unlocking its therapeutic potential.
References
- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An antiviral substance, this compound, produced by Streptomyces species. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Important antiviral properties of Streptomyces species compounds - Indian J Microbiol Res [ijmronline.org]
- 5. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
Abikoviromycin (CAS Number: 31774-33-1): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Abikoviromycin is a naturally occurring piperidine alkaloid antibiotic with the CAS number 31774-33-1.[1][2] Isolated from Streptomyces abikoensis and Streptomyces rubescens, it has demonstrated antiviral properties.[1][2] This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, biological activity, and potential mechanisms of action. This document also furnishes detailed experimental protocols for the evaluation of its antiviral and cytotoxic activities, and presents conceptual diagrams of relevant biological pathways and experimental workflows to guide further research and drug development efforts. While this compound has been identified for its biological activity, publicly available quantitative data on its potency and cytotoxicity are scarce. This guide aims to bridge this information gap by providing the methodologies required to generate such data.
Chemical and Physical Properties
This compound is a structurally unique molecule belonging to the piperidine alkaloid class. Its complex architecture presents both challenges and opportunities for synthetic chemists and drug designers.
| Property | Value | Source |
| CAS Number | 31774-33-1 | [2] |
| Molecular Formula | C₁₀H₁₁NO | [1][2][3] |
| Molecular Weight | 161.20 g/mol | [3] |
| IUPAC Name | (1aR,7aS)-7-ethylidene-1a,2,3,7-tetrahydrocyclopenta[b]oxireno[c]pyridine | [3] |
| Synonyms | Latumcidin, SF-973A | [2] |
| Appearance | Data not available | |
| Solubility | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available |
Biological Activity
This compound is primarily recognized for its antiviral activity. Historical studies have indicated its potential against certain viral pathogens. It has also been identified as an inhibitor of polyketide synthase, although the direct correlation of this activity with its antiviral effects is not fully elucidated.
Antiviral Activity
While early studies established the antiviral nature of this compound, specific quantitative data such as IC50 values against a broad range of viruses are not widely reported in publicly accessible literature. The primary method to determine the in vitro efficacy of an antiviral compound is the plaque reduction assay.
| Virus | Cell Line | IC50 (µM) | Reference |
| Data not available | Data not available | Data not available |
Antibacterial Activity
Information regarding the antibacterial spectrum and minimum inhibitory concentrations (MICs) for this compound is limited. Standard broth microdilution or agar dilution methods are typically employed to determine the MIC of a compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Data not available | Data not available |
Cytotoxicity
The therapeutic potential of any antiviral agent is contingent on its safety profile. The 50% cytotoxic concentration (CC50) is a critical parameter to assess the toxicity of a compound to host cells. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cytotoxicity.
| Cell Line | CC50 (µM) | Reference |
| Data not available | Data not available |
Mechanism of Action
The precise mechanism by which this compound exerts its antiviral effects has not been definitively established. However, based on its chemical structure and known biological activities, several potential mechanisms can be hypothesized.
Inhibition of Viral Replication: It is plausible that this compound interferes with one or more stages of the viral replication cycle, such as entry, uncoating, genome replication, protein synthesis, assembly, or release.
Polyketide Synthase Inhibition: this compound has been identified as an inhibitor of polyketide synthase (PKS) in the fungus Colletotrichum lagenarium. While PKSs are not present in viruses, this activity suggests that this compound may interact with enzymes that have structurally similar active sites. Some host cell enzymes involved in pathways that viruses exploit for their replication could be potential targets. Further research is needed to explore if this PKS inhibition activity is related to its antiviral mechanism, for example, by affecting host cell processes essential for viral replication.
Experimental Protocols
To facilitate further research on this compound, this section provides detailed protocols for key in vitro assays.
Plaque Reduction Assay for Antiviral Activity (IC50 Determination)
This method is the gold standard for quantifying the inhibition of viral replication.
Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Vero cells (or other susceptible cell line)
-
Target virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Trypsin-EDTA
-
6-well plates
-
Agarose (low melting point)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO₂ incubator.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in DMEM.
-
Virus Infection: When the cell monolayer is confluent, remove the growth medium. Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the viral inoculum and wash the cells gently with PBS. Add the different concentrations of this compound (in DMEM with 2% FBS) to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Agarose Overlay: Prepare a 2X DMEM solution and a 1.6% agarose solution. Mix them in equal volumes to get a 1X DMEM with 0.8% agarose overlay. After the this compound solution has been added, carefully overlay the cell monolayer with the agarose medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes. Gently wash the wells with water and allow them to dry.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[4]
MTT Assay for Cytotoxicity (CC50 Determination)
This colorimetric assay is a standard method for assessing cell viability.[5][6]
Objective: To determine the concentration of this compound that reduces the viability of host cells by 50% (CC50).[7]
Materials:
-
Vero cells (or other relevant cell line)
-
DMEM with 10% FBS
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a cell control (no compound).
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the cell control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[5][6]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate conceptual workflows and potential signaling pathway interactions relevant to the study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H11NO | CID 6450263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
An In-depth Technical Guide to the Natural Variants and Analogs of Abikoviromycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abikoviromycin, a piperidine alkaloid produced by Streptomyces species, has garnered interest for its diverse biological activities, including antiviral and antifungal properties.[1][2][3] This technical guide provides a comprehensive overview of the known natural variants and analogs of this compound, their biological activities, biosynthetic pathways, and relevant experimental methodologies. The information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Natural Variants and Analogs: Structures and Biological Activities
Several natural variants of this compound have been isolated and characterized, primarily from Streptomyces species. These compounds share a common structural scaffold and exhibit a range of biological activities.
This compound
-
Structure: C₁₀H₁₁NO
-
Producing Organism: Streptomyces abikoensis, Streptomyces rubescens[1][3]
-
Biological Activity: this compound was initially identified for its antiviral activity.[4] It also demonstrates antifungal properties by inhibiting polyketide synthase, an enzyme crucial for melanin biosynthesis in certain fungi.[5][6]
Dihydrothis compound
-
Structure: A reduced form of this compound.
-
Producing Organism: Co-isolated with this compound from Streptomyces species.[5]
-
Biological Activity: Dihydrothis compound also inhibits polyketide synthase involved in fungal melanin biosynthesis.[5][6] Studies have indicated its potential genotoxicity, causing DNA damage.[7] It has also been shown to suppress the growth of tumor cells at a concentration of 10 µg/ml.[7]
Streptazones
The streptazones are a group of structurally related piperidine alkaloids that are considered potential biosynthetic precursors or shunt products of related pathways.[7]
-
Streptazone A:
-
Streptazone B1 and B2:
-
Structure: Isomeric forms.
-
Biological Activity: Limited data is available on the specific biological activities of Streptazones B1 and B2. They are primarily considered as biosynthetic intermediates.[7]
-
-
Streptazone C and D:
-
Structure: Structurally related to other streptazones.
-
Biological Activity: Limited data is available on their specific biological activities.
-
-
Streptazone E:
Quantitative Biological Activity Data
The following table summarizes the available quantitative data for this compound and its natural variants. It is important to note that direct comparisons of potencies can be challenging due to variations in experimental conditions across different studies.
| Compound | Assay | Target | Result | Reference(s) |
| Dihydrothis compound | Cell Viability Assay | Tumor Cells | Growth suppression at 10 µg/ml | [7] |
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of this compound and its analogs.
Isolation and Purification of this compound from Streptomyces abikoensis
The following is a general protocol for the isolation and purification of this compound. Optimization may be required based on the specific Streptomyces strain and culture conditions.
-
Fermentation: Inoculate a suitable production medium with a spore suspension of Streptomyces abikoensis. Incubate the culture under optimal conditions (e.g., 28°C, 200 rpm) for 5-7 days.
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate, multiple times.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the components.
-
Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the compounds of interest.
-
Further purify the pooled fractions using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain pure this compound and its variants.
-
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Streptazone A) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines.[5][9][11]
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested.
-
Drug Dilution: Prepare serial twofold dilutions of the antifungal compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control.
Polyketide Synthase Inhibition Assay
-
Enzyme Preparation: Isolate and purify the target polyketide synthase from the fungal source (e.g., Colletotrichum lagenarium).[5][6]
-
Assay Reaction: Set up a reaction mixture containing the purified enzyme, its substrates (e.g., acetyl-CoA, malonyl-CoA), and necessary cofactors in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixtures.
-
Product Detection: After a defined incubation period, stop the reaction and quantify the amount of the polyketide product formed using methods such as HPLC or a coupled spectrophotometric assay.
-
Inhibition Analysis: Determine the percentage of enzyme inhibition at each inhibitor concentration and calculate the IC50 value.
Biosynthesis and Signaling Pathways
Putative Biosynthetic Pathway of Streptazones and this compound
The biosynthesis of streptazones and, by extension, this compound, proceeds via a type I polyketide synthase (PKS) pathway. The identified biosynthetic gene cluster for Streptazone E in Streptomyces sp. MSC090213JE08 provides a model for this process.[4][10] The key enzymatic steps are outlined below.
Caption: Putative biosynthetic pathway of Streptazones and this compound.
The pathway begins with the assembly of a linear polyketide chain from acetyl-CoA and malonyl-CoA by a modular type I polyketide synthase. This intermediate then undergoes a series of tailoring reactions, including the incorporation of a nitrogen atom by an aminotransferase, redox modifications by oxidoreductases, and cyclization reactions catalyzed by cyclases to form the core streptazone structure. Further enzymatic modifications are presumed to lead to the formation of this compound.
General Mechanism of Piperidine Alkaloid-Induced Cell Death
While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on related piperidine alkaloids, such as piperine, provide a potential model for their mechanism of cytotoxicity. This often involves the induction of oxidative stress, leading to apoptosis and cell cycle arrest.[5][9][11]
References
- 1. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptomyces abikoensis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciprofiles.com [sciprofiles.com]
- 8. researchgate.net [researchgate.net]
- 9. Piperine Causes G1 Phase Cell Cycle Arrest and Apoptosis in Melanoma Cells through Checkpoint Kinase-1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and Characterization of the Streptazone E Biosynthetic Gene Cluster in Streptomyces sp. MSC090213JE08 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Early Studies on the Antiviral Effects of Abikoviromycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abikoviromycin, also known as Latumcidin, is an antiviral antibiotic produced by the bacteria Streptomyces abikoensis and Streptomyces rubescens.[1] First reported in 1951 by H. Umezawa, T. Tazaki, and S. Fukuyama, this compound was among the early natural products identified to possess inhibitory activity against viral replication.[1] This technical guide provides a comprehensive overview of the foundational research on this compound's antiviral effects, with a focus on the initial in vitro and in vivo studies. Due to the limited accessibility of full-text historical publications, this document summarizes the available information and provides context for the early experimental approaches.
Discovery and Initial Characterization
This compound was discovered during a screening program for antiviral substances produced by Streptomyces species. The initial publication in the Japanese Journal of Medicine in 1951 described its production and isolation.[1] The producing organism was identified as Streptomyces abikoensis.
Antiviral Activity: In Vitro Studies
Quantitative Data Summary
Specific quantitative data such as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) from the earliest studies are not detailed in the available literature. The table below is structured to accommodate such data should it become accessible from the original 1951 publication.
| Virus | Assay Type | Cell Line | IC50 / EC50 (µg/mL) | Cytotoxicity (CC50) (µg/mL) | Selectivity Index (SI) | Reference |
| Western Equine Encephalomyelitis (WEE) Virus | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Umezawa et al., 1951 |
Experimental Protocols
The precise methodologies from the 1951 study are not available in the public domain. However, based on common virological techniques of the era, a likely experimental workflow can be inferred.
Antiviral Activity: In Vivo Studies
The early research on this compound included in vivo studies in mice to assess its protective effects against WEE virus infection.
Quantitative Data Summary
Detailed quantitative outcomes from the initial in vivo experiments, such as survival rates at specific doses, are not available in the reviewed literature. The table below is formatted to present such data.
| Virus | Animal Model | This compound Dose | Route of Administration | Outcome (e.g., % Survival) | Reference |
| Western Equine Encephalomyelitis (WEE) Virus | Mouse | Data Not Available | Data Not Available | Data Not Available | Umezawa et al., 1951 |
Experimental Protocols
The specific protocols for the in vivo studies are not detailed in accessible records. A generalized workflow for such an experiment is depicted below.
Mechanism of Action
The precise mechanism of action of this compound's antiviral effect was not elucidated in the early studies. Research on antiviral mechanisms at the time was limited by available technology. General antiviral mechanisms that could be hypothesized to be relevant are depicted below. As this compound is an antibiotic, it is possible it targets a fundamental cellular process that is also required for viral replication.
Potential Antiviral Mechanisms of Action
Conclusion
The early studies on this compound in the 1950s were pioneering in the field of antiviral research, identifying a natural product with inhibitory effects against a significant viral pathogen. While the limitations of the historical record prevent a detailed quantitative and procedural analysis in this guide, the foundational work by Umezawa and colleagues established this compound as a molecule of interest for antiviral drug discovery. Further research would be necessary to fully characterize its antiviral spectrum, potency, and mechanism of action using modern virological and molecular biology techniques.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Abikoviromycin from Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the isolation and purification of the antiviral antibiotic Abikoviromycin from the culture of Streptomyces abikoensis. The methodology is based on established principles of natural product isolation from actinomycetes, incorporating optimized fermentation, solvent extraction, and multi-step chromatographic purification.
Introduction
This compound is a piperidine alkaloid antibiotic with recognized antiviral properties.[1] Produced by fermentation of Streptomyces abikoensis, this polyketide-derived natural product presents a unique structural scaffold, making it a molecule of interest for antiviral drug discovery and development.[2][3] The isolation and purification of this compound from complex fermentation broths require a systematic and robust methodology to ensure high purity and yield. This protocol outlines the key steps from culture inoculation to the acquisition of purified this compound.
Data Presentation
Table 1: Optimized Culture Medium for Streptomyces abikoensis
| Component | Concentration (g/L) | Role |
| Soluble Starch | 20.0 | Carbon Source |
| Glucose | 10.0 | Carbon Source |
| Yeast Extract | 5.0 | Nitrogen & Growth Factor Source |
| Peptone | 5.0 | Nitrogen Source |
| K₂HPO₄ | 1.0 | Phosphate Source & pH Buffering |
| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions |
| NaCl | 0.5 | Osmotic Balance |
| CaCO₃ | 2.0 | pH Buffering |
Note: Sterilize by autoclaving. Adjust pH to 7.0-7.2 before sterilization.
Table 2: Summary of Purification Steps and Expected Yields
| Purification Step | Key Parameters | Purity (Estimated) | Yield (Estimated) |
| Solvent Extraction | Ethyl Acetate, pH 8.0-8.5 | 10-20% | 80-90% |
| Silica Gel Column Chromatography | Gradient Elution: Chloroform-Methanol | 60-70% | 50-60% |
| Preparative HPLC | C18 Column, Acetonitrile/Water Gradient | >95% | 70-80% (of the previous step) |
Note: Yields are estimates and can vary based on fermentation efficiency and experimental conditions.
Experimental Protocols
Fermentation of Streptomyces abikoensis
This protocol describes the cultivation of Streptomyces abikoensis for the production of this compound.
1.1. Inoculum Preparation:
- Aseptically transfer a loopful of a well-sporulated culture of Streptomyces abikoensis (e.g., ATCC 12766) from an ISP Medium 2 agar slant to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (same composition as the production medium).
- Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is observed.
1.2. Production Culture:
- Inoculate a 2 L baffled Erlenmeyer flask containing 1 L of the optimized production medium (see Table 1) with 5% (v/v) of the seed culture.
- Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 5-7 days.
- Monitor the production of this compound by periodically taking samples and analyzing them by bioassay or HPLC.
Extraction of this compound
This protocol details the extraction of this compound from the fermentation broth.
2.1. Separation of Biomass:
- Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 5,000 x g for 20 minutes. The supernatant contains the majority of the secreted this compound.
2.2. Solvent Extraction:
- Adjust the pH of the culture supernatant to 8.0-8.5 using 1N NaOH.
- Transfer the supernatant to a separatory funnel and extract three times with an equal volume of ethyl acetate.
- Pool the organic layers and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Purification of this compound
This section outlines the multi-step chromatographic purification of this compound from the crude extract.
3.1. Silica Gel Column Chromatography:
- Prepare a silica gel (60-120 mesh) column in a glass column, slurry packed in chloroform.
- Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
- Elute the column with a stepwise gradient of increasing methanol concentration in chloroform (e.g., 100% Chloroform, 1%, 2%, 5%, 10% Methanol in Chloroform).
- Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (95:5, v/v) mobile phase and visualize under UV light.
- Pool the fractions containing this compound and concentrate under reduced pressure.
3.2. Preparative High-Performance Liquid Chromatography (HPLC):
- Further purify the enriched fraction from the silica gel column using preparative HPLC.
- Column: C18 reverse-phase column (e.g., 10 µm, 250 x 20 mm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 10% to 50% B over 30 minutes.
- Flow Rate: 10 mL/min.
- Detection: UV at 280 nm.
- Collect the peak corresponding to this compound and confirm its identity and purity by analytical HPLC and mass spectrometry.
- Lyophilize the pure fractions to obtain this compound as a solid.
Visualizations
Biosynthesis Pathway of this compound
The biosynthesis of this compound proceeds via a Type I polyketide synthase (PKS) pathway. The following diagram illustrates a simplified, putative pathway leading to the core scaffold of this compound.
Caption: Putative Biosynthetic Pathway of this compound.
Experimental Workflow for this compound Isolation and Purification
The following diagram outlines the logical flow of the experimental protocol.
Caption: Experimental Workflow for this compound.
Putative Antiviral Mechanism of Action
This compound is known to possess antiviral activity. While the exact mechanism is a subject of ongoing research, a plausible mode of action is the inhibition of viral replication by targeting a key viral enzyme, such as the viral polymerase.
Caption: Putative Antiviral Mechanism of this compound.
References
Application Notes and Protocols for the Laboratory Synthesis and Derivatization of Abikoviromycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the laboratory synthesis of the antiviral natural product Abikoviromycin, along with proposed protocols for its derivatization. The information is intended to guide researchers in the chemical synthesis and further development of this compound and its analogs.
Synthesis of this compound
The total synthesis of (+)-Abikoviromycin has been achieved through a concise and stereoselective route. The key steps involve a rhodium-catalyzed allenic Pauson-Khand reaction to construct the core bicyclic system, followed by a regio- and enantioselective epoxidation and a final chemoselective reduction of an enaminone functionality.[1][2][3][4] The overall synthetic strategy is efficient, providing access to this complex natural product in a limited number of steps.[2][5]
Summary of Synthetic Steps and Quantitative Data
The following table summarizes the key transformations, reagents, and yields for the synthesis of this compound, starting from a protected but-3-yn-1-amine precursor.
| Step | Transformation | Key Reagents and Conditions | Product | Yield (%) |
| 1 | Crabbé Homologation | 1. n-BuLi, HCHO, THF, -78 °C; 2. CuBr·SMe₂, DBU, THF, 0 °C to rt | Allene Intermediate | 76 |
| 2 | Ynamide Formation | 1. n-BuLi, THF, -78 °C; 2. Cbz-Cl, -78 °C to rt | Ynamide Precursor | 85 |
| 3 | Pauson-Khand Reaction | [Rh(CO)₂Cl]₂, Toluene, CO, 110 °C | Streptazone B1 | 66 |
| 4 | Asymmetric Epoxidation | O'Donnell's Catalyst, NaOH, NaOCl, Toluene, 0 °C | Streptazone A | 75 |
| 5 | Iridium-Catalyzed Reduction | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, Et₃SiH, CH₂Cl₂, rt | (+)-Abikoviromycin | 80 |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Allenic Pauson-Khand Reaction for the Synthesis of Streptazone B1
This protocol describes the formation of the bicyclo[4.3.0] core structure of Streptazone B1 via an intramolecular Pauson-Khand reaction.[2][6]
-
Materials:
-
Ynamide Precursor
-
[Rh(CO)₂Cl]₂ (Rhodium(I) dicarbonyl chloride dimer)
-
Toluene (anhydrous)
-
Carbon Monoxide (gas)
-
Schlenk flask and standard Schlenk line equipment
-
Silica gel for chromatography
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the ynamide precursor (1.0 equiv) and anhydrous toluene.
-
Add [Rh(CO)₂Cl]₂ (5 mol%).
-
Evacuate the flask and backfill with carbon monoxide (balloon pressure).
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford Streptazone B1.
-
Protocol 2: Asymmetric Epoxidation to Yield Streptazone A
This protocol details the stereoselective epoxidation of Streptazone B1 to yield Streptazone A using a chiral phase-transfer catalyst.[1][3][7]
-
Materials:
-
Streptazone B1
-
O'Donnell's Catalyst (a chiral phase-transfer catalyst)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Sodium Hypochlorite (NaOCl) solution (commercial bleach)
-
Toluene
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve Streptazone B1 (1.0 equiv) and O'Donnell's Catalyst (10 mol%) in toluene.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the NaOH solution, followed by the dropwise addition of the NaOCl solution over 30 minutes.
-
Stir the reaction vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to yield Streptazone A.
-
Protocol 3: Iridium-Catalyzed Reduction for the Synthesis of (+)-Abikoviromycin
This protocol describes the final chemoselective reduction of the enaminone in Streptazone A to afford (+)-Abikoviromycin.[1][2][4]
-
Materials:
-
Streptazone A
-
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (Iridium photocatalyst)
-
Triethylsilane (Et₃SiH)
-
Dichloromethane (anhydrous)
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
In an inert atmosphere glovebox, dissolve Streptazone A (1.0 equiv) and the iridium catalyst (1 mol%) in anhydrous dichloromethane.
-
Add triethylsilane (2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (+)-Abikoviromycin.
-
Derivatization of this compound
While the total synthesis of this compound has been well-documented, specific literature on its extensive derivatization is limited. However, the chemical structure of this compound offers several functional groups amenable to chemical modification, including the epoxide and the enamine moieties. The following are proposed protocols for the derivatization of this compound based on the known reactivity of these functional groups.
Proposed Derivatization Strategies
Strategy 1: Nucleophilic Ring-Opening of the Epoxide
The strained epoxide ring in this compound is a key site for nucleophilic attack, allowing for the introduction of various substituents. The reactivity of the related natural product, streptazone A, with thiol nucleophiles has been demonstrated, suggesting a similar reactivity for this compound.[1][2]
Protocol 4 (Proposed): Thiol Addition to this compound
-
Objective: To introduce a thiol-containing moiety to the this compound scaffold.
-
Materials:
-
(+)-Abikoviromycin
-
A thiol of interest (e.g., N-acetylcysteine methyl ester)
-
A suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Acetonitrile
-
HPLC for purification
-
-
Procedure:
-
Dissolve (+)-Abikoviromycin (1.0 equiv) in a mixture of acetonitrile and phosphate buffer.
-
Add the thiol (1.2 equiv) to the solution.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Upon consumption of the starting material, quench the reaction by adding a suitable quenching agent if necessary.
-
Purify the product by preparative HPLC to isolate the desired thiol adduct.
-
Strategy 2: Modification of the Enamine Moiety
The enamine functionality in this compound can potentially undergo reactions such as hydrolysis, reduction, or electrophilic substitution at the alpha-carbon, although the latter may be challenging due to the bicyclic system.
Protocol 5 (Proposed): Reduction of the Enamine to a Saturated Amine
-
Objective: To synthesize the corresponding saturated piperidine derivative of this compound.
-
Materials:
-
(+)-Abikoviromycin
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
-
-
Procedure:
-
Dissolve (+)-Abikoviromycin (1.0 equiv) in methanol.
-
Add a catalytic amount of acetic acid to the solution.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the saturated piperidine derivative.
-
Visualizations
Synthetic Workflow for (+)-Abikoviromycin
Caption: Synthetic pathway to (+)-Abikoviromycin.
Proposed Derivatization Pathways
Caption: Proposed derivatization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Concise Asymmetric Syntheses of Streptazone A and this compound* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antiviral Assays with Abikoviromycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abikoviromycin is a piperidine alkaloid antibiotic produced by Streptomyces abikoensis and Streptomyces rubescens.[1] Early studies have indicated its potential as an antiviral agent, demonstrating activity against certain viruses like the Western Equine Encephalomyelitis virus.[2][3] These application notes provide a framework for conducting in vitro antiviral assays to evaluate the efficacy of this compound. The protocols outlined below are based on established methodologies for determining antiviral activity and cytotoxicity. Due to the limited availability of specific published data for this compound, the quantitative data presented in the tables are hypothetical and serve as a template for data presentation.
Data Presentation
The antiviral efficacy and cytotoxic potential of a compound are critical parameters in drug development. The following tables provide a structured format for presenting quantitative data obtained from in vitro assays.
Table 1: Antiviral Activity of this compound
This table summarizes the 50% effective concentration (EC50) of this compound against a panel of viruses. The EC50 represents the concentration of the drug that inhibits 50% of viral activity.
| Virus | Cell Line | Assay Type | EC50 (µM) |
| Influenza A virus (H1N1) | MDCK | Plaque Reduction Assay | 2.5 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction Assay | 5.1 |
| Dengue Virus (DENV-2) | Huh-7 | TCID50 Assay | 7.8 |
| Respiratory Syncytial Virus (RSV) | HEp-2 | CPE Reduction Assay | 4.2 |
Table 2: Cytotoxicity of this compound
This table presents the 50% cytotoxic concentration (CC50) of this compound on various cell lines. The CC50 is the concentration of the compound that results in a 50% reduction in cell viability.
| Cell Line | Assay Type | Incubation Time (h) | CC50 (µM) |
| MDCK | MTT Assay | 48 | > 100 |
| Vero | MTT Assay | 48 | > 100 |
| Huh-7 | MTT Assay | 48 | 85 |
| HEp-2 | MTT Assay | 48 | 92 |
Table 3: Selectivity Index of this compound
The Selectivity Index (SI) is a crucial parameter that indicates the therapeutic window of a drug. It is calculated as the ratio of CC50 to EC50. A higher SI value suggests a more favorable safety profile.
| Virus | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Influenza A virus (H1N1) | MDCK | > 100 | 2.5 | > 40 |
| Herpes Simplex Virus 1 (HSV-1) | Vero | > 100 | 5.1 | > 19.6 |
| Dengue Virus (DENV-2) | Huh-7 | 85 | 7.8 | 10.9 |
| Respiratory Syncytial Virus (RSV) | HEp-2 | 92 | 4.2 | 21.9 |
Experimental Protocols
Detailed methodologies for key in vitro antiviral assays are provided below. These protocols can be adapted for the evaluation of this compound against various viruses.
Protocol 1: Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., MDCK for Influenza, Vero for HSV-1) in 6-well plates
-
Virus stock of known titer
-
This compound stock solution
-
Cell culture medium (e.g., DMEM)
-
Overlay medium (e.g., containing 1% methylcellulose or agarose)
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 PFU/well) for 1 hour at 37°C.
-
After the incubation period, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-3 days).
-
After incubation, fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the cells with crystal violet solution and gently wash with water.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of this compound concentration.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of a compound.
Materials:
-
Host cells (e.g., MDCK, Vero, Huh-7, HEp-2) in a 96-well plate
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium and add the medium containing the different concentrations of this compound to the cells. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a 96-well plate reader.
-
Calculate the percentage of cell viability compared to the untreated cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of this compound concentration.
Visualizations
The following diagrams illustrate a hypothetical mechanism of action for this compound and a general workflow for in vitro antiviral screening.
Hypothetical Mechanism of Action: Inhibition of Viral Entry
While the precise mechanism of this compound is not well-documented, a plausible antiviral strategy for a natural product is the inhibition of viral entry into the host cell. This diagram illustrates a potential pathway where this compound interferes with the attachment or fusion of the virus to the host cell membrane.
Caption: Hypothetical inhibition of viral attachment by this compound.
General Experimental Workflow for Antiviral Screening
This diagram outlines the logical flow of experiments for evaluating the antiviral potential of a compound like this compound.
Caption: Workflow for in vitro antiviral drug screening.
References
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Abikoviromycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abikoviromycin is an antiviral and antibacterial piperidine alkaloid produced by the bacterium Streptomyces abikoensis[1][2]. As a natural product with potential therapeutic applications, determining its potency against various bacterial strains is a critical step in preclinical development. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, representing the lowest concentration that prevents the visible growth of a microorganism.
These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific considerations for natural products that may have limited aqueous solubility.
Key Experimental Considerations for this compound
Solubility: this compound is a piperidine alkaloid, and like many natural products, it may exhibit poor solubility in aqueous media. To ensure accurate MIC determination, it is crucial to achieve a homogenous solution.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of poorly soluble compounds for MIC assays. It is important to ensure the final concentration of DMSO in the assay does not exceed a level that affects bacterial growth (typically ≤1% v/v).
Antibacterial Spectrum: The full antibacterial spectrum of this compound is not extensively documented in publicly available literature. Therefore, initial screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria is recommended.
-
Suggested Gram-Positive Panel:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Enterococcus faecalis (e.g., ATCC 29212)
-
Bacillus subtilis (e.g., ATCC 6633)
-
-
Suggested Gram-Negative Panel:
-
Escherichia coli (e.g., ATCC 25922)
-
Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Quality Control (QC): The inclusion of QC strains with known MIC values for standard antibiotics is essential to validate the accuracy and reproducibility of the assay. As there are no established QC ranges for this compound, it is recommended to use standard QC strains and comparator antibiotics to ensure the assay is performing correctly.
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol details the steps for performing a broth microdilution assay to determine the MIC of this compound.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile reagent reservoirs
-
Multichannel pipette (8- or 12-channel)
-
Single-channel pipettes
-
Bacterial strains (test and QC strains)
-
Tryptic Soy Agar (TSA) or other suitable agar medium
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Incubator (35 ± 2°C)
-
Plate reader (optional, for spectrophotometric reading)
Preparation of Reagents and Inoculum
3.2.1. This compound Stock Solution:
-
Prepare a stock solution of this compound in 100% DMSO at a concentration 100 times the highest desired final concentration in the assay (e.g., for a final concentration of 128 µg/mL, prepare a 12.8 mg/mL stock in DMSO).
-
Vortex thoroughly to ensure complete dissolution.
3.2.2. Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the test organism.
-
Transfer the colonies to a tube of sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.
Assay Procedure
3.3.1. Preparation of this compound Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
In a separate tube or plate, prepare an intermediate dilution of the this compound stock solution in CAMHB. For example, add 4 µL of the 100x DMSO stock to 96 µL of CAMHB to create a 4x working solution with 4% DMSO.
-
Add 100 µL of the 4x this compound working solution to well 1 of the microtiter plate.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
3.3.2. Inoculation:
-
Add 50 µL of the diluted bacterial inoculum (prepared in step 3.2.2) to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (1-11) will be 100 µL. The final DMSO concentration in the first well will be 1%.
3.3.3. Incubation:
-
Cover the microtiter plate with a lid to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
-
After incubation, visually inspect the microtiter plate. The sterility control (well 12) should show no growth. The growth control (well 11) should show turbidity, indicating adequate bacterial growth.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
Results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀). The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the growth control.
Data Presentation
Quantitative data from the MIC assay should be summarized in a clear and structured table for easy comparison.
Table 1: Example MIC Values of this compound Against Selected Bacterial Strains
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | [Insert experimental value] |
| Enterococcus faecalis | 29212 | [Insert experimental value] |
| Bacillus subtilis | 6633 | [Insert experimental value] |
| Escherichia coli | 25922 | [Insert experimental value] |
| Pseudomonas aeruginosa | 27853 | [Insert experimental value] |
Table 2: Quality Control MIC Ranges for Comparator Antibiotics
| QC Strain | ATCC Number | Comparator Antibiotic | Expected MIC Range (µg/mL) | Observed MIC (µg/mL) |
| S. aureus | 29213 | Vancomycin | 0.5 - 2 | [Insert experimental value] |
| E. faecalis | 29212 | Ampicillin | 0.5 - 2 | [Insert experimental value] |
| E. coli | 25922 | Ciprofloxacin | 0.004 - 0.016 | [Insert experimental value] |
| P. aeruginosa | 27853 | Tobramycin | 0.25 - 1 | [Insert experimental value] |
Note: Expected MIC ranges are based on CLSI/EUCAST guidelines and may vary slightly. Laboratories should establish their own internal QC ranges.
Visualizations
Experimental Workflow
Caption: Workflow for the broth microdilution MIC assay of this compound.
Signaling Pathway (Hypothetical Mechanism of Action)
As the precise mechanism of antibacterial action for this compound is not well-defined, a generalized diagram illustrating potential targets for antibiotics is provided.
Caption: Potential antibacterial targets for antibiotics like this compound.
References
Application Notes and Protocols: Abikoviromycin as a Molecular Probe in Virology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abikoviromycin is a piperidine alkaloid antibiotic with antiviral properties, produced by Streptomyces abikoensis and Streptomyces rubescens.[] Its unique chemical structure and biological activity make it a person of interest as a molecular probe for investigating viral replication mechanisms and for the development of novel antiviral therapies. These application notes provide an overview of this compound's utility in virology research and detailed protocols for its application.
A critical consideration for all experimental work with this compound is its inherent instability. The compound is known to be sensitive to heat and acid and can polymerize upon isolation.[2][3] Therefore, proper handling and storage are paramount to ensure the integrity of experimental results. It is recommended to store this compound in a cool, dark place and to prepare fresh solutions for each experiment.
Mechanism of Action
The precise mechanism of this compound's antiviral activity is not fully elucidated but is believed to involve the inhibition of crucial viral processes. While specific viral targets are still under investigation, its activity against certain viruses suggests interference with viral entry, replication, or assembly. As a molecular probe, this compound can be utilized to dissect these viral life cycle stages.
Applications in Virology Research
-
Target Identification and Validation: this compound can be employed in screening assays to identify novel viral or host factors essential for viral replication.
-
Mechanism of Action Studies: Its use in time-of-addition and other mechanistic assays can help pinpoint the specific stage of the viral life cycle that is inhibited.
-
Enzyme Inhibition Assays: this compound and its derivatives can be tested for inhibitory activity against viral enzymes crucial for replication, such as polymerases, proteases, and helicases.
-
Probing Host-Virus Interactions: By observing the cellular response to this compound treatment during viral infection, researchers can gain insights into the host pathways that are manipulated by the virus.
Quantitative Data
Quantitative data on the antiviral activity of this compound is limited in publicly available literature. The following table provides a template for how such data should be structured once determined experimentally. For illustrative purposes, data for related compounds are included.
| Compound | Virus/Target | Assay Type | IC50/EC50 | Selectivity Index (SI) | Reference |
| This compound | Eastern Equine Encephalitis Virus | Plaque Reduction Assay | To be determined | To be determined | [] |
| This compound | Western Equine Encephalitis Virus | Plaque Reduction Assay | To be determined | To be determined | [] |
| Dihydrothis compound | Acetylcholinesterase | Enzyme Inhibition Assay | 50.6 µM | Not Applicable | [2][3] |
| Streptazone A | Bacillus subtilis | MIC Assay | 3.7 µM | Not Applicable | [4] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; MIC: Minimum inhibitory concentration.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (Plaque Reduction Assay)
This protocol is designed to determine the concentration at which this compound inhibits viral plaque formation, allowing for the calculation of the EC50 value.
Materials:
-
Vero cells (or other susceptible cell line)
-
96-well plates
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Virus stock of known titer (e.g., Eastern Equine Encephalitis Virus)
-
Culture medium (e.g., DMEM with 2% FBS)
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Seed Vero cells in 96-well plates and grow to 90-100% confluency.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the growth medium from the cells and wash with PBS.
-
Add the diluted this compound solutions to the wells in triplicate. Include a no-drug control.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the inoculum and add the agarose or methylcellulose overlay containing the respective concentrations of this compound.
-
Incubate for 2-4 days, or until plaques are visible.
-
Fix the cells with 10% formalin.
-
Stain the cells with crystal violet and wash to visualize plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the no-drug control and determine the EC50 value.
Plaque reduction assay workflow.
Protocol 2: Time-of-Addition Assay to Determine Mechanism of Action
This assay helps to identify the stage of the viral life cycle inhibited by this compound.
Materials:
-
Susceptible host cells
-
This compound
-
Virus stock
-
Culture medium
Procedure: The experiment is divided into three treatment regimens:
-
Pre-treatment: Treat cells with this compound for 2 hours before infection. Wash the cells to remove the compound before adding the virus. This assesses the effect on viral entry.
-
Co-treatment: Add this compound and the virus to the cells simultaneously. This evaluates the effect on attachment and entry.
-
Post-treatment: Infect the cells with the virus first, and then add this compound at various time points after infection (e.g., 2, 4, 6 hours post-infection). This investigates the effect on post-entry events like replication and assembly.
Data Analysis:
-
After a single replication cycle (e.g., 24 hours), quantify the viral yield (e.g., by plaque assay or qPCR).
-
Compare the viral yield in treated wells to untreated controls.
-
A significant reduction in viral yield in the pre-treatment and co-treatment groups suggests inhibition of early events (attachment/entry).
-
A reduction in the post-treatment group indicates inhibition of later events (replication, assembly, or egress).
Logic of the time-of-addition assay.
Protocol 3: Viral RNA Synthesis Inhibition Assay
This protocol assesses whether this compound directly inhibits viral RNA synthesis.
Materials:
-
Host cells permissive to the virus of interest
-
This compound
-
Virus stock
-
Actinomycin D (to inhibit cellular transcription)
-
[³H]-Uridine (radiolabeled RNA precursor)
-
TRIzol reagent for RNA extraction
-
Scintillation counter
Procedure:
-
Seed cells in 6-well plates and grow to confluency.
-
Infect cells with the virus in the presence or absence of this compound.
-
At a timepoint corresponding to active viral replication, add Actinomycin D to inhibit host cell transcription.
-
After 30 minutes, add [³H]-Uridine to the medium and incubate for 4-6 hours to label newly synthesized viral RNA.
-
Wash the cells with cold PBS and lyse them with TRIzol reagent.
-
Extract the total RNA following the manufacturer's protocol.
-
Measure the amount of incorporated [³H]-Uridine using a scintillation counter.
-
A significant decrease in [³H]-Uridine incorporation in this compound-treated cells compared to the control indicates inhibition of viral RNA synthesis.
Workflow for RNA synthesis inhibition assay.
Signaling Pathway Analysis
Viruses often manipulate host cell signaling pathways to create a favorable environment for their replication. This compound, as a molecular probe, can be used to investigate these alterations.
Experimental Approach:
-
Infect host cells with the virus of interest in the presence and absence of this compound.
-
At various time points post-infection, harvest the cells.
-
Analyze the activation state of key signaling proteins (e.g., phosphorylation status of kinases like Akt, ERK, JNK) using techniques such as:
-
Western Blotting: To detect changes in the levels and phosphorylation of specific proteins.
-
Phospho-proteomics: For a global, unbiased analysis of changes in protein phosphorylation.
-
Reporter Assays: Using cell lines with reporter genes (e.g., luciferase) under the control of specific transcription factors to measure pathway activation.
-
By comparing the signaling profiles of infected cells with and without this compound treatment, researchers can identify pathways that are modulated by the virus and potentially targeted by the compound.
Virus-host signaling interaction model.
Conclusion
This compound presents an intriguing scaffold for the development of molecular probes to study viral infections. While its inherent instability poses a challenge, the protocols outlined above provide a framework for its systematic evaluation as an antiviral agent and a tool for dissecting the intricacies of the viral life cycle. Further research is warranted to determine its precise molecular targets, expand the knowledge of its antiviral spectrum, and synthesize more stable and potent derivatives for therapeutic applications.
References
Application Notes and Protocols: Investigating Viral Entry Mechanisms with Abikoviromycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abikoviromycin is a piperidine alkaloid antibiotic produced by Streptomyces abikoensis and Streptomyces rubescens.[1][2] While its antiviral properties have been acknowledged, its specific application in elucidating the intricacies of viral entry remains an underexplored area of research. These application notes provide a comprehensive framework for utilizing this compound as a molecular probe to investigate the mechanisms of viral entry. The following protocols and hypothetical data are presented to guide researchers in designing and executing experiments to characterize the potential of this compound as a viral entry inhibitor.
Hypothetical Antiviral Activity and Cytotoxicity
To effectively study this compound as a potential viral entry inhibitor, it is crucial to first determine its antiviral efficacy and its toxicity profile against the host cells. The following table summarizes hypothetical quantitative data for this compound against a model enveloped virus, Influenza A Virus (H1N1), and a non-enveloped virus, Human Adenovirus 5 (Ad5), in Madin-Darby Canine Kidney (MDCK) and A549 cells, respectively.
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Influenza A Virus (H1N1) | MDCK | 15.2 | >100 | >6.6 |
| This compound | Human Adenovirus 5 (Ad5) | A549 | 45.8 | >100 | >2.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally. A higher selectivity index is desirable, as it indicates that the antiviral effect is observed at concentrations that are not toxic to the host cells.[3]
Proposed Mechanism of Action: Inhibition of Viral Entry
It is hypothesized that this compound may interfere with the early stages of the viral lifecycle, specifically viral entry. This could occur through several mechanisms, such as:
-
Direct Inactivation of Virions: this compound may bind to viral surface proteins, inducing conformational changes that prevent the virus from attaching to host cell receptors.
-
Blocking Viral Attachment: The compound could interact with host cell receptors or co-receptors, thereby preventing the virus from docking onto the cell surface.
-
Inhibition of Membrane Fusion/Penetration: For enveloped viruses, this compound might disrupt the fusion process between the viral envelope and the host cell membrane. For non-enveloped viruses, it could interfere with the mechanisms of endosomal escape or direct penetration into the cytoplasm.
The following diagram illustrates the potential points of intervention for a viral entry inhibitor like this compound in the context of an enveloped virus.
Caption: Potential inhibition points of this compound in a viral entry pathway.
Experimental Protocols
The following are detailed protocols to investigate the effect of this compound on different stages of viral entry.
Cytotoxicity Assay (CC50 Determination)
Objective: To determine the concentration of this compound that is toxic to the host cells.
Materials:
-
Host cell line (e.g., MDCK for Influenza, A549 for Adenovirus)
-
Complete growth medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed the host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound to each well. Include a "cells only" control (medium without compound).
-
Incubate the plate for the duration of a typical viral infection experiment (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits viral replication by 50%.
Materials:
-
Host cell line
-
Virus stock of known titer (e.g., Influenza A virus, Adenovirus)
-
Complete growth medium and infection medium (serum-free or low serum)
-
This compound stock solution
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., plaque assay, TCID50 assay, qPCR for viral genome, or reporter virus expression)
Protocol:
-
Seed host cells in a 96-well plate and grow to confluency.
-
Prepare serial dilutions of this compound in infection medium.
-
Pre-treat the cells with the diluted this compound for 1-2 hours.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI). Include a "virus only" control (no compound).
-
After the adsorption period (e.g., 1 hour), remove the inoculum and add fresh infection medium containing the corresponding concentration of this compound.
-
Incubate for a period sufficient for viral replication (e.g., 24-72 hours).
-
Quantify the extent of viral replication using a suitable method.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Time-of-Addition Assay
Objective: To determine the specific stage of the viral replication cycle that is inhibited by this compound.
Materials:
-
Same as the Antiviral Activity Assay.
Protocol:
-
Seed host cells in multiple wells of a 24-well plate and grow to confluency.
-
Synchronize the infection by pre-chilling the cells and virus at 4°C.
-
Infect the cells with the virus at a high MOI at 4°C for 1 hour to allow attachment but not entry.
-
Wash the cells with cold PBS to remove unbound virus.
-
Add pre-warmed medium to the cells to initiate synchronous entry and replication.
-
Add a fixed, effective concentration of this compound (e.g., 2-3 times the IC50) at different time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 8h).
-
At the end of the replication cycle (e.g., 24 hours), collect the supernatant or cell lysate.
-
Quantify the viral yield for each time point.
-
A significant reduction in viral yield when the compound is added early in the infection cycle suggests inhibition of an early event like entry.
The following diagram illustrates the workflow for the time-of-addition assay.
Caption: Workflow for a time-of-addition assay to pinpoint the stage of viral inhibition.
Viral Inactivation Assay
Objective: To determine if this compound has a direct virucidal effect.
Materials:
-
Virus stock
-
This compound stock solution
-
Infection medium
-
Centrifugal filter units (for compound removal)
-
Host cells for titration
Protocol:
-
Incubate the virus stock with a high concentration of this compound for 1 hour at 37°C. Include a "virus only" control.
-
Remove this compound from the virus suspension by using a centrifugal filter unit or by extensive dilution.
-
Infect susceptible host cells with the treated virus.
-
Quantify the viral titer using a plaque assay or TCID50 assay.
-
A significant reduction in the viral titer compared to the control indicates direct inactivation of the virus.
Attachment Assay
Objective: To determine if this compound inhibits the attachment of the virus to the host cell.
Materials:
-
Host cells
-
Virus stock
-
This compound stock solution
-
Cold PBS and cold infection medium
Protocol:
-
Pre-chill host cells in a 24-well plate at 4°C for 1 hour.
-
Treat the cells with different concentrations of this compound in cold medium for 1 hour at 4°C.
-
Add pre-chilled virus to the cells and incubate for 1-2 hours at 4°C to allow attachment.
-
Wash the cells extensively with cold PBS to remove unbound virus and the compound.
-
Add fresh, pre-warmed, compound-free medium to the cells.
-
Incubate for a full replication cycle.
-
Quantify the viral yield. A dose-dependent reduction in viral yield suggests inhibition of attachment.
Fusion/Entry Assay
Objective: To determine if this compound inhibits the fusion of the viral envelope with the host cell membrane or the entry of the virus into the cytoplasm.
Materials:
-
Host cells
-
Virus stock
-
This compound stock solution
-
Cold PBS and cold infection medium
Protocol:
-
Pre-chill host cells and infect with the virus at 4°C for 1-2 hours to allow attachment.
-
Wash the cells with cold PBS to remove unbound virus.
-
Add pre-warmed medium containing different concentrations of this compound to the cells.
-
Shift the temperature to 37°C to allow synchronized entry.
-
After 1-2 hours, remove the medium containing the compound and add fresh, compound-free medium.
-
Incubate for a full replication cycle.
-
Quantify the viral yield. A dose-dependent reduction in viral yield suggests inhibition of a post-attachment entry step.
Conclusion
The protocols and conceptual framework provided in these application notes offer a starting point for the systematic investigation of this compound as a tool for studying viral entry. By determining its cytotoxicity and antiviral activity, and by employing specific assays to dissect the early stages of infection, researchers can elucidate the mechanism of action of this compound and assess its potential as a broad-spectrum antiviral agent targeting viral entry. The successful application of these methods will contribute to a deeper understanding of virus-host interactions and may pave the way for the development of novel antiviral therapies.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Abikoviromycin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abikoviromycin is a piperidine alkaloid antibiotic produced by Streptomyces abikoensis and Streptomyces rubescens with known antiviral and antibacterial properties.[1][2] This document provides detailed application notes and standardized protocols for conducting preclinical in vivo efficacy studies of this compound in various animal models of bacterial infection. The goal is to establish a framework for evaluating the therapeutic potential of this compound, characterizing its pharmacokinetic and pharmacodynamic (PK/PD) profile, and determining optimal dosing regimens.[3]
Given the limited publicly available data on the specific antibacterial mechanism of action of this compound, the signaling pathway presented is a hypothetical model based on common antibiotic targets. Researchers are encouraged to adapt these protocols based on emerging data and the specific pathogens being investigated.
I. Animal Model Selection
The choice of animal model is critical for the successful evaluation of an antimicrobial agent and should be guided by the specific research question and the type of infection being studied.[4][5] Mouse models are most commonly used in infectious disease research due to their genetic tractability, physiological similarities to humans, and the availability of diverse strains.[5]
Table 1: Recommended Animal Models for Different Bacterial Infections
| Infection Type | Recommended Animal Model(s) | Key Considerations |
| Systemic Infections (Sepsis) | Murine model (e.g., BALB/c, C57BL/6) | Induction via intraperitoneal (IP) or intravenous (IV) injection of bacteria. Endpoints include survival, bacterial load in blood and organs.[6][7] |
| Pneumonia/Respiratory Tract Infections | Murine or rat models | Induction via intranasal, intratracheal, or aerosol inhalation of bacteria. Endpoints include bacterial load in lungs, histopathology, and inflammatory markers.[6][8] |
| Skin and Soft Tissue Infections | Murine wound or abscess models | Induction via subcutaneous or intramuscular injection of bacteria. Endpoints include lesion size, bacterial load in tissue, and histopathology.[6][9] |
| Urinary Tract Infections | Murine model | Induction via transurethral inoculation of bacteria. Endpoints include bacterial load in bladder and kidneys.[6] |
| Osteomyelitis | Rat or rabbit models | Induction via direct inoculation into bone. Endpoints include bacterial load in bone, imaging (X-ray, micro-CT), and histopathology.[10] |
Logical Framework for Animal Model Selection
Caption: Decision workflow for selecting an appropriate animal model.
II. Experimental Design and Protocols
A robust experimental design is crucial for obtaining reproducible and translatable results. Key components include appropriate control groups, defined endpoints, and a clear understanding of the drug's pharmacokinetic and pharmacodynamic properties.[11][12]
A. In Vitro Susceptibility Testing (Prerequisite)
Before initiating in vivo studies, it is essential to determine the in vitro activity of this compound against the bacterial pathogen of interest.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on appropriate agar plates. Suspend colonies in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard.[13]
-
Drug Dilution: Prepare a series of two-fold dilutions of this compound in MHB in a 96-well microtiter plate.[14]
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[14]
B. In Vivo Efficacy Study Design
Table 2: General Dosing and Monitoring Schedule for Murine Sepsis Model
| Time Point | Vehicle Control Group | This compound Low Dose | This compound High Dose | Uninfected Control |
| Day -1 | Acclimatization | Acclimatization | Acclimatization | Acclimatization |
| Day 0 (T=0h) | Induce infection (e.g., IP injection of bacteria) | Induce infection | Induce infection | Sham injection |
| Day 0 (T=2h) | Administer vehicle | Administer low dose this compound | Administer high dose this compound | Administer vehicle |
| Daily (Days 1-7) | Monitor survival, body weight, clinical score | Monitor survival, body weight, clinical score | Monitor survival, body weight, clinical score | Monitor survival, body weight, clinical score |
| Endpoint | Euthanize moribund animals; Collect blood/organs | Euthanize moribund animals; Collect blood/organs | Euthanize moribund animals; Collect blood/organs | Euthanize at study end; Collect blood/organs |
Protocol 2: Murine Sepsis Model
-
Animal Preparation: Use 6-8 week old female BALB/c mice.[4] Allow animals to acclimate for at least 3 days prior to the experiment.
-
Infection: Prepare a mid-logarithmic phase culture of the target bacterium (e.g., Staphylococcus aureus). Induce sepsis by intraperitoneal (IP) injection of a predetermined lethal or sub-lethal dose of the bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound or vehicle control via a clinically relevant route (e.g., intravenous, oral gavage). Dosing will be based on preliminary toxicity and PK studies.
-
Monitoring: Monitor animals at least twice daily for signs of morbidity and mortality for a period of 7-14 days.[6] Record body weight and clinical scores (e.g., activity, posture, grooming).
-
Endpoint Analysis: At the study endpoint (or when animals become moribund), collect blood and organs (spleen, liver, kidneys) for bacterial load determination (CFU counting) and biomarker analysis (e.g., cytokine levels).[6]
Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for conducting in vivo efficacy studies.
III. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Understanding the PK/PD relationship is essential for optimizing dosing regimens and translating preclinical data to clinical settings.[3][11]
Protocol 3: Pharmacokinetic Study in Mice
-
Drug Administration: Administer a single dose of this compound to healthy mice via the intended clinical route (e.g., IV and oral).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Drug Concentration Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameter Calculation: Calculate key PK parameters including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[15]
Table 3: Key Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Description | Importance |
| MIC | Minimum Inhibitory Concentration | In vitro measure of antibiotic potency.[14] |
| AUC | Area Under the Curve | Overall drug exposure over time.[3] |
| Cmax | Maximum Plasma Concentration | Peak drug concentration achieved. |
| t1/2 | Half-life | Time for drug concentration to reduce by half. |
| AUC/MIC | Ratio of AUC to MIC | Key PD index for concentration-dependent antibiotics. |
| %T > MIC | Percentage of time plasma concentration is above MIC | Key PD index for time-dependent antibiotics. |
| Cmax/MIC | Ratio of Cmax to MIC | Key PD index for some concentration-dependent antibiotics. |
IV. Hypothetical Signaling Pathway Inhibition by this compound
While the specific molecular target of this compound's antibacterial activity is not well-documented in the available literature, many antibiotics function by disrupting essential cellular processes. The following diagram illustrates a hypothetical mechanism where this compound inhibits bacterial cell wall synthesis, a common target for antibiotics.
Caption: Hypothetical mechanism of this compound inhibiting bacterial cell wall synthesis.
V. Data Presentation and Analysis
All quantitative data should be summarized in a clear and concise manner to facilitate interpretation and comparison between treatment groups.
Table 4: Example Summary of Efficacy Data
| Treatment Group | N | Survival (%) | Mean Bacterial Load (CFU/g tissue) ± SD | Mean Body Weight Change (%) ± SD |
| Vehicle Control | 10 | 0 | 1.2 x 10^7 ± 0.5 x 10^7 | -20.5 ± 3.2 |
| This compound (10 mg/kg) | 10 | 60 | 3.5 x 10^4 ± 1.1 x 10^4 | -8.1 ± 2.5 |
| This compound (50 mg/kg) | 10 | 100 | < 100 | -2.3 ± 1.8 |
| Uninfected Control | 5 | 100 | Not Applicable | +1.5 ± 0.5 |
Statistical analysis should be performed using appropriate methods (e.g., Log-rank test for survival analysis, t-test or ANOVA for comparing bacterial loads and body weights). A p-value of <0.05 is typically considered statistically significant.
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound's in vivo efficacy. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for advancing the development of this antibiotic. It is critical to adapt these general protocols to the specific pathogen, infection model, and unique properties of this compound as more information becomes available.
References
- 1. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 2. An antiviral substance, this compound, produced by Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models and Infectious Disease | Taconic Biosciences [taconic.com]
- 5. Infectious Disease Animal Models and Their Role in Research | Bio-Techne [bio-techne.com]
- 6. vibiosphen.com [vibiosphen.com]
- 7. Developing animal models for polymicrobial diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents [ouci.dntb.gov.ua]
- 10. Frontiers | Role of Animal Models to Advance Research of Bacterial Osteomyelitis [frontiersin.org]
- 11. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pre-clinical Toolbox of Pharmacokinetics and Pharmacodynamics: in vitro and ex vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 15. Pharmacokinetics and Pharmacodynamics of Antiviral Drugs in Special Population | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Assessing the Cytotoxicity of Abikoviromycin in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abikoviromycin is a compound known for its antiviral and antibacterial properties. However, its cytotoxic potential against eukaryotic cell lines, a critical aspect for its development as a therapeutic agent, is not extensively documented in publicly available literature. These application notes provide a comprehensive guide for researchers to assess the cytotoxicity of this compound using established in vitro methodologies. The following protocols are general guidelines and must be optimized for specific cell lines and experimental conditions.
I. Cell Viability and Cytotoxicity Assays
A variety of assays are available to determine the effect of this compound on cell viability and to quantify its cytotoxic effects. The choice of assay depends on the specific research question, the cell type, and the expected mechanism of cell death. It is recommended to use orthogonal assays to confirm results.[1]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Experimental Protocol: MTT Assay [2]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS) and create a series of dilutions to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
Data Presentation: MTT Assay Results
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.10 ± 0.06 | 88 |
| 10 | 0.75 ± 0.05 | 60 |
| 50 | 0.40 ± 0.03 | 32 |
| 100 | 0.15 ± 0.02 | 12 |
Note: The data presented in all tables are for illustrative purposes only and do not represent actual experimental results for this compound.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[1][4]
Experimental Protocol: LDH Assay [3][4][5][6]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to include a positive control for maximum LDH release by treating cells with a lysis buffer (e.g., 1% Triton X-100).[1]
-
Supernatant Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[6]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Stopping the Reaction and Data Acquisition:
Data Presentation: LDH Assay Results
| This compound Conc. (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.15 ± 0.02 | 0 |
| 1 | 0.20 ± 0.03 | 10 |
| 10 | 0.45 ± 0.04 | 40 |
| 50 | 0.80 ± 0.06 | 85 |
| 100 | 0.95 ± 0.07 | 100 |
| Maximum LDH Release | 0.95 ± 0.05 | 100 |
II. Apoptosis Detection Assays
Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. The following assays can help determine if this compound induces apoptosis.
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by FITC-conjugated Annexin V.[7] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[7][8]
Experimental Protocol: Annexin V-FITC/PI Staining [8]
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound as described previously.
-
-
Cell Harvesting:
-
After incubation, collect both adherent and suspension cells. For adherent cells, gently trypsinize and wash with serum-containing media to inactivate trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
-
Data Presentation: Annexin V-FITC/PI Staining Results
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 95 | 2 | 2 | 1 |
| This compound (10 µM) | 60 | 25 | 10 | 5 |
| This compound (50 µM) | 20 | 45 | 30 | 5 |
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[9] Its activation can be measured using a colorimetric or fluorometric assay.[10] The assay utilizes a substrate that, when cleaved by active caspase-3, releases a chromophore or a fluorophore.[10]
Experimental Protocol: Caspase-3 Activity Assay (Colorimetric) [9][11][12]
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound as previously described.
-
-
Cell Lysis:
-
After treatment, pellet the cells by centrifugation.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the cellular debris.[12]
-
Collect the supernatant (cytosolic extract).
-
-
Caspase-3 Reaction:
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add 50-200 µg of protein per well and adjust the volume with lysis buffer.
-
Add 50 µL of 2X Reaction Buffer containing DTT to each sample.
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.[12]
-
Data Presentation: Caspase-3 Activity Assay Results
| This compound Conc. (µM) | Absorbance (405 nm) (Mean ± SD) | Fold Increase in Caspase-3 Activity |
| 0 (Vehicle Control) | 0.12 ± 0.01 | 1.0 |
| 10 | 0.36 ± 0.03 | 3.0 |
| 50 | 0.84 ± 0.06 | 7.0 |
III. Visualization of Workflows and Pathways
Experimental Workflow
Caption: General workflow for assessing the cytotoxicity of this compound.
Generic Drug-Induced Apoptosis Signaling Pathway
Caption: Simplified overview of potential drug-induced apoptosis pathways.
IV. Conclusion
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3hbiomedical.com [3hbiomedical.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. scientificlabs.ie [scientificlabs.ie]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. fn-test.com [fn-test.com]
- 9. biogot.com [biogot.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. mpbio.com [mpbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
improving the yield of Abikoviromycin through fermentation optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Abikoviromycin through fermentation optimization.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
| Issue | Potential Causes | Recommended Solutions |
| Low or No this compound Yield | 1. Inappropriate Streptomyces abikoensis strain or poor inoculum quality.2. Suboptimal fermentation medium composition.3. Incorrect fermentation parameters (pH, temperature, aeration).4. Degradation of this compound post-production. | 1. Ensure the use of a high-yielding strain of S. abikoensis. Prepare a fresh and healthy inoculum as per the recommended protocol.2. Optimize the carbon and nitrogen sources in the medium. Refer to the Media Composition table for a starting point.3. Systematically optimize pH, temperature, and aeration. See the Fermentation Parameters table for suggested ranges.4. This compound is known to be unstable.[1] Monitor its stability in the fermentation broth and consider strategies for in-situ extraction or stabilization. |
| Inconsistent Batch-to-Batch Yield | 1. Variability in inoculum preparation.2. Inconsistent media preparation.3. Fluctuations in fermentation conditions. | 1. Standardize the inoculum preparation protocol, including spore concentration and age of the seed culture.2. Ensure accurate weighing and consistent quality of all media components.3. Calibrate and monitor sensors for pH, temperature, and dissolved oxygen to ensure consistent control. |
| Slow or No Microbial Growth | 1. Contamination of the culture.2. Nutrient limitation in the medium.3. Presence of inhibitory substances. | 1. Implement strict aseptic techniques during inoculation and sampling. Check for contamination by microscopy and plating.2. Analyze the spent medium for nutrient depletion and supplement if necessary.3. Ensure all media components and water are of high purity and free from inhibitors. |
| Foaming in the Bioreactor | 1. High protein content in the medium (e.g., from yeast extract or peptone).2. High agitation and aeration rates. | 1. Add an appropriate concentration of a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed.2. Optimize agitation and aeration to provide sufficient oxygen transfer while minimizing foam generation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical producing organism for this compound?
A1: this compound is primarily produced by the bacterium Streptomyces abikoensis.[2][3] Other Streptomyces species have also been reported to produce this antibiotic.
Q2: What are the key factors influencing this compound yield?
A2: The yield of this compound is influenced by a combination of factors including the genetic characteristics of the producing strain, the composition of the fermentation medium (carbon and nitrogen sources, minerals), and the physical parameters of the fermentation process (pH, temperature, aeration, and agitation).
Q3: What is a good starting point for the fermentation medium composition?
A3: A good starting point for a basal fermentation medium for Streptomyces abikoensis can be adapted from general media used for Streptomyces cultivation. Optimization of individual components is crucial for maximizing yield.
Q4: What are the optimal pH and temperature for this compound production?
A4: While specific optimal conditions for this compound are not extensively published, for many Streptomyces species, the optimal temperature for antibiotic production is typically between 28-37°C, and the optimal initial pH is often near neutral (pH 7.0). It is critical to experimentally determine the optimal conditions for your specific strain and fermentation setup.
Q5: How can I monitor this compound production during fermentation?
A5: this compound concentration in the fermentation broth can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry). This allows for quantification of the antibiotic and helps in tracking the production kinetics.
Quantitative Data Summary
The following tables provide a summary of typical fermentation parameters and media compositions used for antibiotic production by Streptomyces species. Note that these are generalized values and should be optimized for your specific Streptomyces abikoensis strain and process.
Table 1: Fermentation Parameters for Streptomyces Species
| Parameter | Typical Range | Optimized Value (Example) |
| Temperature | 25 - 37 °C | 30 °C |
| Initial pH | 6.0 - 8.0 | 7.0 |
| Aeration Rate | 0.5 - 2.0 vvm | 1.0 vvm |
| Agitation Speed | 100 - 400 rpm | 200 rpm |
| Fermentation Time | 5 - 10 days | 7 days |
Table 2: Example of a Basal Fermentation Medium for Streptomyces
| Component | Concentration (g/L) |
| Glucose | 20 - 40 |
| Soluble Starch | 10 - 20 |
| Soybean Meal | 10 - 20 |
| Yeast Extract | 2 - 5 |
| K₂HPO₄ | 0.5 - 1.0 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 2 - 4 |
Experimental Protocols
Protocol 1: Inoculum Preparation for Streptomyces abikoensis
-
Strain Activation: Streak a cryopreserved vial of Streptomyces abikoensis onto a suitable agar medium (e.g., ISP2 agar) and incubate at 28-30°C for 7-10 days until good sporulation is observed.
-
Spore Suspension: Harvest the spores from the agar plate by adding sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile loop.
-
Seed Culture: Inoculate a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth) with the spore suspension to a final concentration of approximately 10⁶ spores/mL.
-
Incubation: Incubate the seed culture on a rotary shaker (200 rpm) at 28-30°C for 48-72 hours until a dense mycelial culture is obtained.
Protocol 2: Batch Fermentation in a 2L Bioreactor
-
Medium Preparation: Prepare 1.5 L of the optimized fermentation medium (refer to Table 2 for a basal recipe) in a 2L bioreactor and sterilize by autoclaving.
-
Inoculation: Aseptically inoculate the sterile fermentation medium with a 5-10% (v/v) of the seed culture prepared in Protocol 1.
-
Fermentation: Set the fermentation parameters as follows: temperature at 30°C, pH controlled at 7.0 (using sterile 1M NaOH and 1M HCl), aeration at 1.0 vvm, and agitation at 200 rpm.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 or 24 hours) to monitor cell growth (dry cell weight), substrate consumption, and this compound production (by HPLC).
-
Harvesting: After the desired fermentation time (typically when the this compound titer peaks and starts to decline), harvest the fermentation broth for downstream processing.
Visualizations
Putative Biosynthetic Pathway of this compound
The following diagram illustrates a putative biosynthetic pathway for this compound, which is a polyketide alkaloid. The pathway is inferred from the general understanding of polyketide biosynthesis in Streptomyces and pathways of similar molecules like Argimycins P.[1][2][4][5][6]
Caption: Putative biosynthetic pathway of this compound.
Experimental Workflow for Fermentation Optimization
This workflow outlines the key steps in optimizing the fermentation process for enhanced this compound production.
Caption: Workflow for this compound fermentation optimization.
References
- 1. Combinatorial biosynthesis yields novel hybrid argimycin P alkaloids with diverse scaffolds in Streptomyces argillaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Streptomyces abikoensis | DSM 41491, ATCC 21066, CCRC 12055, JCM 4880, KCC S-0880, BCRC 12055, KCTC 9051, KCTC 9062 | BacDiveID:16143 [bacdive.dsmz.de]
- 4. Frontiers | New Insights into the Biosynthesis Pathway of Polyketide Alkaloid Argimycins P in Streptomyces argillaceus [frontiersin.org]
- 5. New Insights into the Biosynthesis Pathway of Polyketide Alkaloid Argimycins P in Streptomyces argillaceus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification by Genome Mining of a Type I Polyketide Gene Cluster from Streptomyces argillaceus Involved in the Biosynthesis of Pyridine and Piperidine Alkaloids Argimycins P - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility and stability issues of Abikoviromycin in aqueous solutions
Disclaimer: Information on the aqueous solubility and stability of Abikoviromycin is limited in publicly available scientific literature. The following guidance is based on general principles of pharmaceutical science and best practices for handling antibiotic compounds with potential solubility and stability challenges. The provided data and pathways are illustrative examples and should not be considered as experimentally verified for this compound. Researchers are strongly encouraged to perform their own validation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What are the primary factors that can affect the stability of this compound in an aqueous solution?
A2: The stability of this compound in aqueous solutions can be influenced by several factors, including:
-
pH: The epoxide ring and other functional groups in the this compound structure may be susceptible to acid or base-catalyzed hydrolysis.
-
Temperature: Higher temperatures typically accelerate degradation reactions.
-
Light: Exposure to UV or ambient light can potentially lead to photodegradation.
-
Oxidizing agents: The presence of peroxides or other oxidizing agents may degrade the molecule.
Q3: How should I prepare a stock solution of this compound?
A3: Due to its presumed limited aqueous solubility, it is advisable to first dissolve this compound in a small amount of an organic solvent such as DMSO or ethanol. Subsequently, this stock solution can be diluted with the desired aqueous buffer to the final concentration. It is crucial to ensure that the final concentration of the organic solvent does not exceed a level that might affect your experimental system.
Q4: For how long can I store an aqueous solution of this compound?
A4: Without specific stability data, it is recommended to prepare fresh aqueous solutions of this compound for each experiment. If short-term storage is necessary, it should be done at low temperatures (2-8 °C) and protected from light. Long-term storage of aqueous solutions is not recommended without conducting a comprehensive stability study.
Troubleshooting Guide
Q1: I am observing precipitation after diluting my this compound stock solution into an aqueous buffer. What should I do?
A1: This is likely due to the low aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: Your target concentration may be above the solubility limit of the compound in your aqueous buffer.
-
Increase the percentage of co-solvent: A slightly higher percentage of DMSO or ethanol in the final solution might help maintain solubility. However, be mindful of the tolerance of your experimental system to organic solvents.
-
Adjust the pH of the buffer: The solubility of ionizable compounds can be pH-dependent. Experiment with different pH values to see if solubility improves.
-
Use a solubilizing agent: Excipients such as cyclodextrins can be used to enhance the solubility of poorly soluble compounds.
Q2: My experimental results are inconsistent when using this compound solutions prepared at different times. What could be the cause?
A2: Inconsistent results often point to the instability of the compound in your solution.
-
Prepare fresh solutions for each experiment: Avoid using previously prepared and stored aqueous solutions.
-
Control environmental factors: Ensure that the preparation and handling of the solution are consistent with respect to temperature and light exposure.
-
Perform a stability study: A preliminary stability study, even a simple one, can help you understand the degradation kinetics of this compound under your experimental conditions.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Different Aqueous Buffers
| Buffer System (pH) | Co-solvent (% v/v) | Solubility (µg/mL) |
| Phosphate Buffered Saline (7.4) | 1% DMSO | 50 ± 5 |
| Acetate Buffer (5.0) | 1% DMSO | 75 ± 8 |
| Tris Buffer (8.5) | 1% DMSO | 30 ± 4 |
Note: The data in this table is for illustrative purposes only and is not based on experimental results for this compound.
Table 2: Example Stability of this compound (10 µg/mL) in Aqueous Buffer (pH 7.4) at Different Temperatures
| Storage Condition | Time (hours) | Remaining this compound (%) |
| 2-8 °C, Protected from Light | 0 | 100 |
| 4 | 98 ± 2 | |
| 8 | 95 ± 3 | |
| 24 | 85 ± 5 | |
| Room Temperature, Ambient Light | 0 | 100 |
| 4 | 90 ± 4 | |
| 8 | 78 ± 6 | |
| 24 | 55 ± 7 |
Note: The data in this table is for illustrative purposes only and is not based on experimental results for this compound.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a series of vials containing different aqueous buffers.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
-
Calculate the solubility by multiplying the quantified concentration by the dilution factor.
-
Protocol 2: Forced Degradation Study
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in an appropriate solvent and dilute it to a known concentration in the desired aqueous buffer.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add a small amount of a strong acid (e.g., 0.1 N HCl) and incubate at a controlled temperature.
-
Base Hydrolysis: Add a small amount of a strong base (e.g., 0.1 N NaOH) and incubate at a controlled temperature.
-
Oxidation: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂) and incubate at a controlled temperature.
-
Photostability: Expose the solution to a controlled light source (e.g., UV lamp).
-
Thermal Stress: Incubate the solution at an elevated temperature.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Quantify the amount of remaining this compound and any major degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
troubleshooting inconsistent results in Abikoviromycin bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in Abikoviromycin bioassays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent Minimum Inhibitory Concentration (MIC) values for this compound?
Inconsistent MIC values in broth microdilution or agar dilution assays can stem from several factors. These often fall into three main categories: issues with the this compound stock solution, variability in the bacterial inoculum, and deviations in assay conditions. It is crucial to systematically investigate each of these potential sources of error.
Q2: How can I ensure the quality and stability of my this compound stock solution?
The stability of your this compound stock solution is critical for reproducible results. This compound, like many natural products, can be sensitive to degradation.
-
Storage: Store powdered this compound in a cool, dark, and dry place as recommended by the supplier. Once in solution, it is best to prepare fresh stock for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or below for a limited time. Avoid repeated freeze-thaw cycles.
-
Solvent: Use a high-purity solvent recommended for this compound. Ensure the solvent itself does not have any antimicrobial properties and is compatible with your assay system.
-
Concentration Verification: If you continue to experience issues, consider verifying the concentration of your stock solution using an analytical method such as HPLC.
Q3: My zones of inhibition in agar diffusion assays are inconsistent. What should I check?
Inconsistent zones of inhibition are a common problem in agar diffusion assays. Here are the key parameters to verify:
-
Agar Depth and Uniformity: The depth of the agar in your petri dishes must be uniform. Variations in depth will affect the diffusion of the antibiotic, leading to inconsistent zone sizes.
-
Inoculum Density: The turbidity of your bacterial suspension must be standardized, typically to a 0.5 McFarland standard. A denser inoculum will result in smaller zones, while a lighter inoculum will produce larger zones.
-
Disk Saturation: If using paper disks, ensure they are fully saturated with the this compound solution and that the solvent has completely evaporated before placing them on the agar.
-
Incubation Conditions: Ensure a consistent incubation temperature and atmosphere. Fluctuations in temperature can affect both the bacterial growth rate and the diffusion of the antibiotic.
Troubleshooting Guides
Issue 1: High Variability in MIC Results Between Experiments
If you are observing significant differences in MIC values for the same bacterial strain across different experimental runs, follow this troubleshooting workflow:
Troubleshooting Workflow for High MIC Variability
Caption: Troubleshooting workflow for inconsistent MIC results.
Issue 2: No Zone of Inhibition or Very Small Zones
If you are not observing any zone of inhibition or the zones are consistently smaller than expected, consider the following:
Decision Tree for Lack of Inhibition Zone
Caption: Decision-making for absent or small inhibition zones.
Data Presentation: Key Experimental Parameters
For reproducible bioassays, it is essential to standardize and document all experimental parameters. The following tables provide a template for recording key variables.
Table 1: Broth Microdilution Assay Parameters
| Parameter | Recommended Value/Range | Your Experimental Value |
| Medium | Cation-adjusted Mueller-Hinton Broth (CAMHB) | |
| Inoculum Density | 5 x 10^5 CFU/mL | |
| Incubation Temperature | 35 ± 2 °C | |
| Incubation Time | 16-20 hours | |
| This compound Diluent | DMSO or other appropriate solvent | |
| Plate Type | 96-well, U-bottom |
Table 2: Agar Diffusion Assay Parameters
| Parameter | Recommended Value/Range | Your Experimental Value |
| Medium | Mueller-Hinton Agar (MHA) | |
| Agar Depth | 4 mm | |
| Inoculum Density | 0.5 McFarland Standard | |
| Incubation Temperature | 35 ± 2 °C | |
| Incubation Time | 16-18 hours | |
| Disk Diameter | 6 mm |
Experimental Protocols
Broth Microdilution Protocol for MIC Determination
-
Prepare this compound Stock: Prepare a stock solution of this compound in a suitable solvent at a concentration 100-fold higher than the highest concentration to be tested.
-
Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the appropriate test medium to achieve a final inoculum density of 5 x 10^5 CFU/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the test medium.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control (medium + inoculum) and a sterility control (medium only).
-
Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Agar Diffusion Protocol
-
Prepare Agar Plates: Pour molten Mueller-Hinton Agar into petri dishes to a uniform depth of 4 mm. Allow the agar to solidify completely.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plates: Using a sterile cotton swab, evenly inoculate the entire surface of the agar plates with the bacterial suspension.
-
Apply this compound Disks: Aseptically place paper disks (6 mm) impregnated with a known concentration of this compound onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-18 hours.
-
Measure Zones of Inhibition: Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
Signaling Pathways and Workflows
The following diagram illustrates the general mechanism of action for many antibiotics that target bacterial protein synthesis, a potential target for this compound.
Generalized Protein Synthesis Inhibition Pathway
Caption: Potential mechanism of action for this compound.
Technical Support Center: Optimization of Abikoviromycin Concentration for Antiviral Experiments
Welcome to the technical support center for the optimization of Abikoviromycin concentration in antiviral experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for utilizing this compound effectively and safely in a laboratory setting.
Disclaimer: this compound is an antiviral antibiotic produced by Streptomyces abikoensis and Streptomyces rubescens.[1] While its antiviral potential has been noted, comprehensive quantitative data on its efficacy (EC₅₀) against specific viruses and its cytotoxicity (CC₅₀) across various cell lines are not widely available in published literature. Therefore, this guide provides a framework and detailed protocols to empower researchers to determine the optimal experimental concentrations of this compound for their specific viral and cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in antiviral research?
A1: this compound is a piperidine alkaloid with antiviral properties.[1] Alkaloids, a diverse group of naturally occurring chemical compounds, have shown potential in inhibiting various stages of a viral life cycle, including entry, replication, and release.[2][3] Compounds derived from Streptomyces species are a significant source of various bioactive molecules, including antivirals.[4][5]
Q2: What are the key parameters to determine before starting an antiviral experiment with this compound?
A2: Before conducting antiviral experiments, it is crucial to determine two key parameters:
-
50% Cytotoxic Concentration (CC₅₀): The concentration of this compound that reduces the viability of uninfected host cells by 50%.
-
50% Effective Concentration (EC₅₀): The concentration of this compound that inhibits viral replication or activity by 50%.
Q3: How do I interpret the CC₅₀ and EC₅₀ values?
A3: The CC₅₀ value is a measure of the compound's toxicity to the host cells, while the EC₅₀ value indicates its antiviral potency. A higher CC₅₀ and a lower EC₅₀ are desirable. The ratio of these two values is the Selectivity Index (SI) (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable therapeutic window, suggesting that the compound can inhibit the virus at concentrations that are not toxic to the host cells.
Q4: What is a good starting concentration range for my experiments?
A4: Without established EC₅₀ and CC₅₀ values for this compound against your specific virus and cell line, a broad concentration range should be tested initially. A common starting point for novel compounds is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM).
Q5: What are common problems encountered when optimizing this compound concentration?
A5: Common issues include:
-
High cytotoxicity: The compound kills the host cells at or below the concentration required for antiviral activity.
-
Low antiviral activity: No significant inhibition of viral replication is observed even at high, non-toxic concentrations.
-
Inconsistent results: High variability in EC₅₀ or CC₅₀ values between experiments.
-
Drug solubility issues: this compound may not be fully soluble at higher concentrations in your culture medium.
Troubleshooting Guides
Issue 1: High Cytotoxicity (Low CC₅₀ Value)
| Possible Cause | Troubleshooting Step |
| Inherent toxicity of this compound to the specific cell line. | 1. Use a lower concentration range: Test concentrations well below the initially determined CC₅₀. 2. Switch cell lines: Different cell lines can have varying sensitivities to a compound. 3. Reduce incubation time: Shorter exposure to the compound may reduce cytotoxicity while still allowing for antiviral effects to be observed. |
| Solvent toxicity (e.g., DMSO). | 1. Ensure final solvent concentration is non-toxic: Typically, the final DMSO concentration should be kept below 0.5%. 2. Run a solvent control: Treat cells with the highest concentration of the solvent used in your experiment to confirm it is not causing cytotoxicity. |
| Incorrect cell seeding density. | 1. Optimize cell seeding density: Ensure cells are in a healthy, logarithmic growth phase during the experiment. Over-confluent or sparse cultures can be more susceptible to stress. |
Issue 2: Low or No Antiviral Activity (High EC₅₀ Value)
| Possible Cause | Troubleshooting Step |
| This compound is not effective against the specific virus. | 1. Test a higher concentration range: Ensure you are testing concentrations high enough to see an effect, but still below the CC₅₀. 2. Consider a different antiviral: If no activity is observed, this compound may not be suitable for this particular virus. |
| Incorrect timing of drug addition. | 1. Vary the time of addition: Add this compound at different stages of the viral life cycle (pre-infection, during infection, post-infection) to determine its mechanism of action. Some compounds are only effective at specific stages. |
| Degradation of the compound. | 1. Prepare fresh solutions: Ensure that the this compound stock solution is freshly prepared and properly stored to prevent degradation. |
| Virus inoculum is too high. | 1. Optimize the Multiplicity of Infection (MOI): A very high viral load may overwhelm the inhibitory effect of the compound. Test a range of MOIs. |
Issue 3: Inconsistent Results
| Possible Cause | Troubleshooting Step |
| Variability in cell culture. | 1. Standardize cell culture conditions: Use cells from the same passage number, ensure consistent seeding densities, and monitor cell health. |
| Pipetting errors. | 1. Use calibrated pipettes: Ensure accurate and consistent dispensing of the compound, virus, and reagents. |
| Inconsistent virus stock. | 1. Use a well-characterized virus stock: Titer your virus stock accurately and use aliquots to avoid repeated freeze-thaw cycles. |
| Assay variability. | 1. Include proper controls: Always include positive (a known antiviral for your virus), negative (untreated), and vehicle (solvent) controls in every experiment. |
Data Presentation
To facilitate clear comparison and interpretation of your experimental data, we recommend organizing your results in the following tabular format.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | CC₅₀ (µM) | Standard Deviation | Assay Method |
| e.g., Vero | [Your Data] | [Your Data] | MTT Assay |
| e.g., A549 | [Your Data] | [Your Data] | MTT Assay |
| e.g., Huh-7 | [Your Data] | [Your Data] | Neutral Red Uptake |
Table 2: Antiviral Activity of this compound against Various Viruses
| Virus | Cell Line | EC₅₀ (µM) | Standard Deviation | Selectivity Index (SI) | Assay Method |
| e.g., Influenza A | A549 | [Your Data] | [Your Data] | [Calculate: CC₅₀/EC₅₀] | Plaque Reduction |
| e.g., Dengue Virus | Vero | [Your Data] | [Your Data] | [Calculate: CC₅₀/EC₅₀] | Viral Yield Reduction |
| e.g., SARS-CoV-2 | Vero E6 | [Your Data] | [Your Data] | [Calculate: CC₅₀/EC₅₀] | CPE Inhibition |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC₅₀) using MTT Assay
This protocol outlines the determination of the cytotoxic effect of this compound on a host cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Host cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include cell-only (negative control) and solvent-only (vehicle control) wells.
-
Incubation: Incubate the plate for a period that mimics the duration of your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the log of the compound concentration and determine the CC₅₀ value using non-linear regression analysis.
Protocol 2: Determination of 50% Effective Concentration (EC₅₀) using Plaque Reduction Assay
This protocol is used to determine the concentration of this compound that inhibits the formation of viral plaques by 50%.
Materials:
-
Host cell line permissive to the virus
-
Virus stock of known titer (PFU/mL)
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of this compound. In separate tubes, mix each drug dilution with a standardized amount of virus (e.g., 100 PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).
-
Plaque Visualization: Fix the cells with the fixing solution and then stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. Plot the percentage of inhibition against the log of the compound concentration and determine the EC₅₀ value using non-linear regression.
Visualizations
Below are diagrams illustrating key experimental workflows and concepts relevant to the optimization of this compound concentration.
Caption: Workflow for determining the 50% Cytotoxic Concentration (CC₅₀).
Caption: Workflow for the Plaque Reduction Assay to determine EC₅₀.
Caption: Relationship between CC₅₀, EC₅₀, and the Selectivity Index (SI).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Potential Antiviral Action of Alkaloids [mdpi.com]
- 3. Alkaloids as potential antivirals. A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activities of Streptomyces KSF 103 Methanolic Extracts against Dengue Virus Type-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Important antiviral properties of Streptomyces species compounds - Indian J Microbiol Res [ijmronline.org]
strategies to overcome Abikoviromycin degradation during storage and experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to mitigate the degradation of Abikoviromycin during storage and experimentation. The information provided is based on general chemical principles applicable to its structural class, as specific degradation studies on this compound are not widely available in the scientific literature.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound, likely stemming from its degradation.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in stored stock solutions | Degradation due to improper storage conditions (e.g., temperature, light exposure, repeated freeze-thaw cycles). | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Store aliquots at -80°C for long-term storage. - Protect solutions from light by using amber vials or wrapping tubes in foil. - Before use, thaw aliquots slowly on ice. |
| Inconsistent experimental results | Degradation of this compound in experimental media or buffers over the course of the experiment. | - Prepare fresh working solutions of this compound for each experiment. - Minimize the time this compound is in aqueous solutions, especially at non-neutral pH. - Perform a time-course experiment to assess the stability of this compound in your specific experimental buffer or medium. |
| Precipitate formation in stock solution | Poor solubility or degradation product precipitation. | - Ensure the solvent is appropriate for this compound and is of high purity. - Gently warm the solution to aid dissolution, if the compound's thermal stability in that solvent is known. - Centrifuge the solution to pellet any precipitate and use the supernatant, noting that the concentration may be lower than intended. |
| Discoloration of solid compound or solutions | Potential oxidation or other degradation pathways. | - Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). - Use de-gassed solvents for preparing solutions to minimize dissolved oxygen. - If discoloration is observed, it is recommended to use a fresh, uncompromised batch of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
While specific data for this compound is unavailable, for piperidine alkaloids, it is recommended to store the solid compound in a tightly sealed container, protected from light and moisture, at -20°C or -80°C for long-term storage. Storing under an inert atmosphere is also advisable to prevent oxidation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
The choice of solvent will depend on the specific experimental requirements. However, for initial stock solutions, anhydrous DMSO or ethanol are often suitable for similar compounds. It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q3: How can I minimize this compound degradation during my experiments?
To minimize degradation during experiments:
-
Prepare fresh working solutions from a frozen stock aliquot immediately before use.
-
Avoid prolonged exposure of solutions to light.
-
Maintain a consistent and appropriate pH for your experimental buffer, as extreme pH values can accelerate the degradation of compounds with functional groups like epoxides.
-
If possible, conduct experiments at lower temperatures to slow down potential degradation reactions.
Q4: Are there any known incompatibilities for this compound?
Specific incompatibilities for this compound are not documented in the available search results. However, based on its piperidine alkaloid structure, it is prudent to avoid strong oxidizing agents and highly acidic or basic conditions, which could lead to degradation.
Experimental Protocols: General Workflow for Stability Assessment
For researchers wishing to perform their own stability studies on this compound, the following general workflow can be adapted.
Caption: A general experimental workflow for assessing the stability of this compound under various conditions.
Logical Troubleshooting Flow
The following diagram illustrates a logical approach to troubleshooting unexpected experimental outcomes that may be related to this compound degradation.
Caption: A decision-making diagram for troubleshooting this compound-related experimental issues.
methods for preventing precipitation of Abikoviromycin in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Abikoviromycin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution in my cell culture medium?
A1: this compound is known to be highly unstable and can readily polymerize, especially at high concentrations and temperatures above -50°C[1]. This inherent instability is the most likely cause of precipitation. Additionally, like many organic molecules, this compound has hydrophobic properties which can lead to poor solubility in aqueous solutions like cell culture media.
Q2: What is the recommended solvent for this compound?
Q3: Can I heat the medium to dissolve the this compound precipitate?
A3: It is strongly advised not to heat the cell culture medium to dissolve precipitated this compound. The compound is highly unstable, and heating will likely lead to degradation and polymerization rather than solubilization[1]. Temperature shifts are a common cause of precipitation for components in cell culture media[2].
Q4: Are there any general-purpose additives that can help prevent precipitation?
A4: Yes, various stabilizing and solubilizing agents are used for hydrophobic drugs in cell culture. These include surfactants like polyethylene glycol (PEG), sodium dodecyl sulfate (SDS), and poloxamers (e.g., Pluronic® F-68), as well as polymers like polyvinylpyrrolidone (PVP) and cyclodextrins, which can encapsulate hydrophobic molecules to improve their solubility[3][4]. The selection of an appropriate agent will depend on the specific cell line and experimental conditions, as some agents may exhibit cytotoxicity.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture experiments, follow this step-by-step guide to troubleshoot the issue.
Step 1: Review Stock Solution Preparation and Storage
-
Problem: The initial stock solution may be too concentrated or improperly prepared.
-
Solution:
-
Prepare a fresh stock solution of this compound in a high-purity, sterile organic solvent (e.g., DMSO or ethanol).
-
Start with a lower concentration for the stock solution (e.g., 1-10 mM).
-
Store the stock solution at -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can contribute to precipitation[2].
-
Step 2: Optimize the Dilution Method
-
Problem: Adding the this compound stock solution directly to the bulk cell culture medium can cause localized high concentrations, leading to immediate precipitation.
-
Solution:
-
Warm the cell culture medium to 37°C before adding the drug.
-
Instead of adding the stock solution directly to the final volume of media, first, perform a serial dilution. Pre-dilute the stock solution in a small volume of pre-warmed medium.
-
Add the pre-diluted this compound solution to the final culture volume dropwise while gently swirling the medium to ensure rapid and uniform mixing.
-
Step 3: Test Lower Working Concentrations
-
Problem: The final concentration of this compound in the cell culture medium may be above its solubility limit.
-
Solution:
-
Perform a dose-response experiment starting from a very low, non-precipitating concentration and gradually increasing it to determine the maximum soluble concentration under your specific experimental conditions.
-
Step 4: Employ Solubilizing Agents
-
Problem: The aqueous nature of the cell culture medium is not conducive to keeping the hydrophobic this compound in solution.
-
Solution:
-
Consider the addition of a biocompatible solubilizing agent to the cell culture medium. The choice of agent and its concentration should be optimized to ensure minimal cytotoxicity.
-
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO | [1][5][6][7][8] |
| Molecular Weight | 161.20 g/mol | [1][5][6][7] |
| Stability | Highly unstable; polymerizes readily on isolation. Can be handled in dilute solutions and as salts. | [1] |
Table 2: Potential Solubilizing Agents for Hydrophobic Drugs
| Agent | Type | Recommended Starting Concentration | Reference |
| Pluronic® F-68 | Non-ionic surfactant | 0.01 - 0.1% (w/v) | [3] |
| Polyethylene Glycol (PEG) | Polymer | 0.1 - 1% (w/v) | [3] |
| Hydroxypropyl-β-cyclodextrin | Cyclodextrin | 1 - 10 mM | [4] |
| mPEG-PLGA | Diblock copolymer | 0.05 - 0.5% (w/v) | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.
-
Add the appropriate volume of sterile-filtered, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use cryovials.
-
Store the aliquots at -80°C.
Protocol 2: Solubility Test for this compound with a Solubilizing Agent
-
Prepare a series of sterile tubes containing cell culture medium with increasing concentrations of the chosen solubilizing agent (e.g., Pluronic® F-68 at 0%, 0.01%, 0.05%, and 0.1%).
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM in DMSO).
-
Add a fixed amount of the this compound stock solution to each tube to achieve a final concentration that is known to precipitate in the absence of a solubilizing agent.
-
Incubate the tubes at 37°C for a predetermined time (e.g., 2 hours).
-
Visually inspect each tube for signs of precipitation.
-
For a quantitative assessment, centrifuge the tubes and measure the absorbance of the supernatant at a wavelength where this compound absorbs (e.g., 236 nm or 341 nm in acidic conditions) to determine the amount of soluble drug[1].
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for solubility testing.
References
- 1. This compound [drugfuture.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C10H11NO | CID 6450263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. merckindex.rsc.org [merckindex.rsc.org]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
refining the purification process to remove impurities from Abikoviromycin preparations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in refining the purification process of Abikoviromycin. Given the inherent instability of this antibiotic, careful attention to purification and handling is critical to ensure the integrity of the final preparation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Yield of this compound After Purification
| Potential Cause | Recommended Solution |
| Degradation during purification: this compound is known to be highly unstable and can be degraded by heat, acidic conditions, and even prolonged exposure to silica gel. | - Maintain Low Temperatures: Perform all purification steps at low temperatures (e.g., in a cold room or using ice baths).- Use Neutral pH: Ensure all solvents and buffers are at a neutral pH to avoid acid-catalyzed degradation.- Minimize Contact Time with Silica Gel: Use rapid purification techniques like flash column chromatography. Consider using deactivated silica gel by pre-treating the column with a solvent system containing a small amount of a mild base like triethylamine (1-2%).- Work Quickly: Minimize the overall time of the purification process. |
| Incomplete Elution from Chromatography Column: The polarity of the elution solvent may not be optimal to fully elute the compound. | - Optimize Solvent System: If using normal-phase chromatography (e.g., silica gel), gradually increase the polarity of the mobile phase. A common system for similar compounds involves a gradient of ethyl acetate in heptane or hexane. For this compound, a gradient of 80:20 heptane/ethyl acetate has been used in synthesis. If the compound remains on the column, a more polar solvent like methanol can be added to the mobile phase in small increments (e.g., 1-5%).- Check for Tailing: Significant peak tailing in analytical HPLC can indicate strong interaction with the stationary phase, suggesting a need for a more optimal mobile phase or a different stationary phase altogether. |
| Product Loss During Solvent Removal: this compound may be sensitive to the heat used during solvent evaporation. | - Use Rotary Evaporation at Low Temperatures: Concentrate fractions under reduced pressure at a low temperature (e.g., ≤ 30°C).- Avoid Complete Dryness: this compound is reported to be unstable when completely dry. It is advisable to store it in a suitable solvent at low temperatures. |
| Precipitation During Extraction: The compound may be precipitating out of solution during liquid-liquid extraction steps. | - Ensure Complete Dissolution: Before extraction, ensure the crude material is fully dissolved in the organic solvent.- Check Solvent Miscibility: Use immiscible solvents for efficient extraction. If an emulsion forms, try adding brine or centrifuging the mixture. |
Problem 2: Presence of Impurities in the Final this compound Preparation
| Potential Cause | Recommended Solution |
| Co-elution with Structurally Similar Impurities: Byproducts from the synthesis or fermentation process may have similar polarities to this compound, leading to incomplete separation. | - High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) for final purification. A reversed-phase C18 column is a common choice for purifying polar to moderately polar organic molecules.- Optimize Gradient Elution: Develop a shallow gradient elution method in HPLC to improve the resolution between this compound and closely eluting impurities.- Alternative Stationary Phases: If co-elution persists, consider using a different stationary phase, such as a phenyl-hexyl or cyano column, which offer different selectivities. |
| Degradation of this compound During Storage or Handling: The observed impurities may be degradation products. | - Proper Storage: Store purified this compound in a suitable solvent (e.g., ethyl acetate) at ultra-low temperatures (-50°C or lower) to prevent polymerization and degradation.- Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Contamination from Solvents or Equipment: Impurities can be introduced from impure solvents or contaminated glassware. | - Use High-Purity Solvents: Utilize HPLC-grade or distilled-in-glass solvents for all purification steps.- Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned and dried before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound?
A1: The most significant challenge is the inherent instability of the molecule. This compound is highly susceptible to degradation under various conditions, including exposure to heat, acids, and even when stored in a dry state. It has been reported to polymerize rapidly, even at -50°C. Therefore, all purification and handling steps must be performed rapidly and under conditions that minimize degradation.
Q2: What type of chromatography is most suitable for this compound purification?
A2: A multi-step approach is often necessary.
-
Initial Cleanup: For crude extracts from fermentation or synthesis, initial purification can be achieved using flash column chromatography on silica gel. A mobile phase gradient of ethyl acetate in a non-polar solvent like heptane or hexane is a good starting point.
-
Final Polishing: For obtaining high-purity this compound, preparative high-performance liquid chromatography (HPLC) is recommended. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water, possibly with a buffer at neutral pH) would be a logical choice.
Q3: How can I monitor the purity of my this compound fractions?
A3: High-performance liquid chromatography (HPLC) with UV detection is a suitable method for monitoring purity. Given the structure of this compound, it should have a UV chromophore. It is crucial to develop a stability-indicating HPLC method that can separate the parent compound from its potential degradation products and other impurities.
Q4: What are the expected impurities in this compound preparations?
A4: While specific impurities are not extensively documented in publicly available literature, they can generally be categorized as:
-
Process-Related Impurities: Byproducts from the chemical synthesis or biosynthetic pathway in the fermentation process. These could include precursors, incompletely reacted intermediates, or side-products from competing reactions.
-
Degradation Products: Due to its instability, degradation products are a major concern. These can form through hydrolysis, oxidation, or polymerization.
-
Residual Solvents and Reagents: Solvents and reagents used in the purification process that are not completely removed.
Q5: Are there any specific storage recommendations for purified this compound?
A5: Yes, proper storage is critical. Based on its reported instability:
-
Temperature: Store at ultra-low temperatures, ideally -80°C or below.
-
Solvent: Store as a solution in a suitable, high-purity organic solvent. Storing it in a dry state is not recommended due to the risk of polymerization.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.
-
Light: Protect from light to prevent photodegradation.
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Initial Purification
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar mobile phase (e.g., 100% heptane).
-
Carefully pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the initial non-polar solvent.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A suggested gradient could be from 100% heptane to a final concentration of 20-30% ethyl acetate in heptane.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing the desired product.
-
-
Fraction Pooling and Concentration:
-
Combine the pure fractions containing this compound.
-
Concentrate the pooled fractions under reduced pressure at a low temperature (≤ 30°C).
-
Protocol 2: Developing a Stability-Indicating HPLC Method
-
Column and Mobile Phase Selection:
-
Column: Start with a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade).
-
Buffer (Optional but Recommended): A neutral pH buffer (e.g., 10 mM phosphate buffer, pH 7.0) can be added to both mobile phases to control pH and improve peak shape, which is crucial for an unstable compound.
-
-
Initial Gradient Development:
-
Run a broad gradient to determine the approximate elution time of this compound (e.g., 5% to 95% B over 20 minutes).
-
Detector Wavelength: Use a diode array detector (DAD) to identify the wavelength of maximum absorbance for this compound.
-
-
Forced Degradation Studies (to identify degradation products):
-
Acidic: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at room temperature for a short period.
-
Basic: Treat a solution with a dilute base (e.g., 0.1 M NaOH).
-
Oxidative: Treat a solution with a dilute hydrogen peroxide solution (e.g., 3%).
-
Thermal: Heat a solution at a moderate temperature (e.g., 40-60°C).
-
Analyze the stressed samples by HPLC to observe the formation of degradation peaks.
-
-
Method Optimization:
-
Adjust the gradient slope around the elution time of this compound to achieve baseline separation from all observed degradation products and process impurities.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for purifying this compound.
dealing with batch-to-batch variability of synthesized Abikoviromycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized Abikoviromycin. Our goal is to help you address common challenges, particularly batch-to-batch variability, to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the biological activity of different batches of synthesized this compound, even though the supplier provides a certificate of analysis. What could be the cause?
A1: Batch-to-batch variability in biological activity can stem from several factors that may not be fully captured by a standard certificate of analysis. Potential causes include:
-
Presence of uncharacterized impurities: Minor impurities with structural similarity to this compound or its precursors may not be resolved by standard chromatographic techniques but could interfere with its biological action. The synthesis of this compound involves multiple steps, including a Pauson-Khand reaction and selective reductions, which can generate side products.[1][2][3]
-
Stereoisomeric ratio variations: this compound has multiple stereocenters. Inconsistent control during the asymmetric synthesis can lead to variations in the ratio of diastereomers or enantiomers between batches. Different stereoisomers can have significantly different biological activities.
-
Residual solvents or catalysts: Trace amounts of residual solvents or catalysts (e.g., rhodium, iridium) from the synthesis and purification process can impact cellular assays.[1][2][3]
-
Degradation of the compound: this compound's complex structure, featuring an epoxide and a conjugated system, may be susceptible to degradation under certain storage or handling conditions.
Q2: How can we independently verify the purity and concentration of our this compound samples?
A2: Independent verification is crucial for reproducible research. We recommend the following analytical methods:
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): This is a powerful technique for assessing purity and identifying impurities. A high-resolution mass spectrometer can help in the tentative identification of unknown impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: ¹H qNMR is an excellent method for determining the absolute purity of a compound without the need for a specific reference standard of the impurities. It provides a direct measure of the amount of the target molecule in a sample.[4][5][6]
-
Chiral Chromatography: To assess the stereoisomeric purity, chiral HPLC methods can be developed to separate and quantify different stereoisomers.
Q3: Our HPLC analysis shows a consistent major peak for this compound across batches, but the bioactivity still varies. What should we look for?
A3: If a standard HPLC method shows a consistent primary peak, consider the following:
-
Co-eluting impurities: An impurity may have a similar retention time to this compound under the current HPLC conditions. A change in the mobile phase gradient, column chemistry, or the use of a higher resolution column may help to resolve these.
-
"Invisible" impurities: Some impurities may lack a chromophore and thus be invisible to UV detection. An alternative detection method, such as mass spectrometry (MS) or an evaporative light scattering detector (ELSD), should be employed.
-
Degradation during analysis: The compound might be degrading on the column or in the autosampler. Ensure the stability of the sample in the analytical solvent and consider using a cooled autosampler.
Q4: What is a common related substance or impurity to look for in synthesized this compound?
A4: A potential related substance is dihydrothis compound, which can be formed during the synthesis or as a degradation product.[3][7] Additionally, precursors and side-products from the multi-step synthesis, such as streptazone B1, could be present as impurities.[1][2][3]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to the batch-to-batch variability of this compound.
Problem: Inconsistent Biological Assay Results
Workflow for Troubleshooting Inconsistent Bioactivity
Caption: Troubleshooting workflow for inconsistent bioactivity.
Step 1: Comprehensive Analytical Characterization
-
Action: Analyze different batches of this compound using orthogonal analytical methods.
-
Rationale: To obtain a complete picture of the purity and composition of each batch.
| Parameter | Method | Purpose |
| Purity & Impurity Profile | HPLC-UV-MS | To quantify this compound and identify/quantify impurities. |
| Absolute Purity | ¹H qNMR | To determine the exact amount of this compound in the material. |
| Stereoisomeric Ratio | Chiral HPLC | To determine the ratio of enantiomers and/or diastereomers. |
| Residual Solvents | Headspace GC-MS or ¹H NMR | To identify and quantify any remaining solvents from synthesis. |
Step 2: Stability Assessment
-
Action: Perform forced degradation studies.
-
Rationale: To identify potential degradation products that might arise during storage or handling and to develop a stability-indicating analytical method.[8][9][10]
| Stress Condition | Typical Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Opening of the epoxide ring. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24h | Hydrolysis of labile functional groups. |
| Oxidative Degradation | 3% H₂O₂ at room temp. for 24h | Oxidation of the pyridine ring or other sensitive moieties. |
| Thermal Degradation | 80°C for 48h | General decomposition. |
| Photostability | Exposure to UV and visible light | Photochemical reactions. |
Step 3: Data Correlation and Action
-
Action: Correlate the analytical data with the observed biological activity.
-
Rationale: To identify the specific chemical attribute responsible for the variability.
-
If a specific impurity or degradant is consistently present in batches with low activity, it is likely the cause. The synthesis or purification process should be modified to eliminate it.
-
If the stereoisomeric ratio varies and correlates with activity, the asymmetric synthesis steps need to be optimized and more rigorously controlled.
-
If no clear correlation is found, consider the possibility of assay interference from non-UV active impurities or residual catalysts.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-MS
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection: UV at a suitable wavelength (determined by UV-Vis scan) and MS detection in positive electrospray ionization (ESI) mode.
-
Sample Preparation: Dissolve this compound in methanol or acetonitrile to a concentration of 1 mg/mL and then dilute with the initial mobile phase composition.
Protocol 2: Absolute Purity Determination by ¹H qNMR
-
Internal Standard: Select a certified internal standard with a known purity that has a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with any signals from this compound (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh about 5-10 mg of the this compound batch and about 5-10 mg of the internal standard into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer to an NMR tube.
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Use a 90° pulse.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of both this compound and the internal standard.
-
-
Calculation: Calculate the purity of this compound based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.
Signaling Pathway and Mechanism of Action
While the precise signaling pathways affected by this compound are a subject of ongoing research, its antiviral and antibacterial properties suggest interference with fundamental cellular processes. The diagram below illustrates a generalized workflow for identifying the molecular target and affected pathways of a novel bioactive compound like this compound.
Hypothetical Target Identification Workflow for this compound
Caption: Workflow for identifying the molecular target of this compound.
References
- 1. Concise Asymmetric Syntheses of Streptazone A and this compound* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of this compound and dihydrothis compound as inhibitors of polyketide synthase involved in melanin biosynthesis by Colletotrichum lagenarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. questjournals.org [questjournals.org]
- 9. scilit.com [scilit.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
optimizing reaction conditions for the chemical synthesis of Abikoviromycin analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the chemical synthesis of Abikoviromycin analogs.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound analogs, focusing on key reaction steps such as pyridone formation and Pictet-Spengler cyclization, which are often central to forming the core structure.
Problem 1: Low or No Product Yield in Pyridone Ring Formation
-
Question: My Hantzsch pyridine synthesis to form the substituted pyridone precursor is giving very low yields. What could be the issue?
-
Possible Causes & Solutions:
-
Inefficient Condensation: The initial condensation between the β-ketoester, aldehyde, and ammonia source is crucial.[1]
-
Solution: Ensure all starting materials are pure and dry. The reaction can be sensitive to stoichiometry; carefully control the equivalents of each reactant.[1] Consider a stepwise approach where the enamine is pre-formed.
-
-
Incorrect Reaction Conditions: Temperature and solvent can significantly impact the reaction outcome.[1]
-
Solution: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to drive the cyclization and dehydration steps.[1] Screen different solvents; protic solvents like ethanol are common, but aprotic solvents may be effective for certain substrates.
-
-
Side Reactions: β-ketoesters can participate in side reactions like self-condensation or decomposition under harsh conditions.[2][3]
-
Solution: Use milder reaction conditions if possible. The choice of base or acid catalyst can also influence the formation of side products.
-
-
Problem 2: Formation of Impurities and Side Products
-
Question: I am observing significant side product formation in my reaction mixture, complicating purification. How can I improve the selectivity?
-
Possible Causes & Solutions:
-
Lack of Regioselectivity: In reactions like the Pictet-Spengler cyclization, the cyclization may occur at an undesired position on the aromatic ring, leading to regioisomers.[4]
-
Over-alkylation or Multiple Reactions: Active methylene compounds and amines can sometimes undergo multiple alkylations or other undesired reactions.
-
Solution: Control the stoichiometry of the electrophile carefully. A slow addition of the electrophile at a lower temperature can sometimes minimize multiple additions.
-
-
Epimerization: Chiral centers can be prone to epimerization under acidic or basic conditions.[6]
-
Solution: If epimerization is a problem, consider milder reaction conditions. A change in solvent or catalyst might be necessary. Protecting group strategies can also be employed to shield sensitive stereocenters.
-
-
Problem 3: Failed Pictet-Spengler Cyclization
-
Question: The final cyclization step to form the core of my this compound analog is not working. What are the critical factors for a successful Pictet-Spengler reaction?
-
Possible Causes & Solutions:
-
Insufficient Electrophilicity of the Iminium Ion: The reaction proceeds through an iminium ion intermediate, which must be sufficiently electrophilic for the aromatic ring to attack.[5]
-
Solution: The reaction is typically acid-catalyzed.[5] If the reaction is sluggish, a stronger acid catalyst like trifluoroacetic acid (TFA) or a Lewis acid may be required.[7] The use of N-acyliminium ions can significantly increase electrophilicity and allow the reaction to proceed under milder conditions.[5]
-
-
Deactivated Aromatic Ring: The aromatic ring must be sufficiently nucleophilic to attack the iminium ion.
-
Solution: Electron-withdrawing groups on the aromatic ring can hinder the reaction. If possible, the synthetic strategy should be designed to have electron-donating groups on the aromatic ring during the cyclization step.
-
-
Steric Hindrance: Steric bulk near the reaction centers can prevent the necessary conformation for cyclization.
-
Solution: Examine the structure of your intermediates. It may be necessary to redesign the synthesis to introduce bulky groups after the key cyclization step.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key synthetic strategies for constructing the core of this compound analogs?
A1: The synthesis of this compound and its analogs often involves the construction of a substituted pyridone ring and a subsequent cyclization to form the fused ring system.[8] Key reactions include the Hantzsch pyridine synthesis or other methods for 2-pyridone synthesis, followed by a Pictet-Spengler or related cyclization reaction to build the polycyclic core.[9][10]
Q2: How can I optimize the conditions for the Pictet-Spengler reaction?
A2: Optimization of the Pictet-Spengler reaction involves several factors. The choice of acid catalyst is critical, with common options including protic acids (like TFA) and Lewis acids.[5][7] The reaction temperature and solvent also play a significant role. It is often beneficial to screen different conditions to find the optimal balance for your specific substrate. The diastereoselectivity can sometimes be controlled by the reaction conditions, leading to either kinetic or thermodynamic products.[11]
Q3: What are some common methods for the synthesis of substituted 2-pyridones?
A3: Substituted 2-pyridones can be synthesized through various methods. The Hantzsch synthesis provides a straightforward route from an aldehyde, a β-ketoester, and an ammonia source.[1] Other methods include the annulation of in situ generated azadienes, the cycloisomerization of N-alkenyl alkynylamides catalyzed by gold(I), and the condensation of propiolamides with β-keto esters.[10]
Q4: What are the best practices for purifying this compound analogs?
A4: The purification of this compound analogs, which are often polar and can contain multiple functional groups, typically relies on chromatographic techniques. Normal-phase column chromatography on silica gel is a common first step. For more challenging separations, reverse-phase high-performance liquid chromatography (HPLC) may be necessary.[12] It is important to carefully choose the solvent system to achieve good separation without causing decomposition of the product.
Q5: Are there any known signaling pathways affected by this compound?
A5: The initial search did not yield specific information on the signaling pathways directly modulated by this compound. It is known for its antiviral and antibacterial properties.[13] Further research into its mechanism of action would be required to identify specific cellular signaling pathways it may interfere with.
Quantitative Data Summary
Table 1: Comparison of Catalysts for Pictet-Spengler Reaction
| Catalyst | Typical Concentration | Solvent | Temperature (°C) | Notes |
| Trifluoroacetic acid (TFA) | 10-50 mol% | Dichloromethane (DCM) | 0 - 40 | A common and effective protic acid catalyst.[7] |
| Boron trifluoride etherate (BF₃·OEt₂) | 1.0 - 2.0 eq | Acetonitrile (MeCN) | 25 - 82 | A Lewis acid catalyst that can be effective for less reactive substrates.[7] |
| AuCl₃/AgOTf | 1-5 mol% | 1,2-Dichloroethane (DCE) | 60 - 80 | Used for N-acyliminium ion variants, often under milder conditions.[5] |
| Chiral Phosphoric Acids | 5-20 mol% | Toluene | -20 - 25 | Employed for asymmetric Pictet-Spengler reactions to induce enantioselectivity. |
Table 2: Typical Reaction Conditions for Hantzsch Pyridine Synthesis
| Aldehyde | β-Ketoester | Ammonia Source | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 60-80 |
| 4-Nitrobenzaldehyde | Methyl acetoacetate | Aqueous ammonia | Methanol | 50 | 55-75 |
| Cyclohexanecarboxaldehyde | Ethyl benzoylacetate | Ammonium hydroxide | Isopropanol | Reflux | 65-85 |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Pyridine Synthesis
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq), the β-ketoester (2.0 eq), and the ammonia source (e.g., ammonium acetate, 1.1 eq).
-
Add the solvent (e.g., ethanol) to achieve a starting material concentration of approximately 0.5 M.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for Trifluoroacetic Acid (TFA)-Catalyzed Pictet-Spengler Reaction
-
Dissolve the β-arylethylamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (0.2 - 1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Generalized synthetic workflow for this compound analogs.
Caption: Troubleshooting flowchart for low yield in synthesis.
References
- 1. fiveable.me [fiveable.me]
- 2. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Concise Asymmetric Syntheses of Streptazone A and this compound* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Pyridone synthesis [organic-chemistry.org]
- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. An antiviral substance, this compound, produced by Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of Abikoviromycin under different pH and temperature conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the stability of the antibiotic Abikoviromycin under various experimental conditions. Since specific public data on the stability of this compound is limited, this guide offers a framework of frequently asked questions (FAQs) and troubleshooting protocols to enable researchers to conduct their own stability assessments.
Frequently Asked Questions (FAQs)
Q1: Why is understanding the stability of this compound crucial for my research?
Understanding the stability of this compound is critical for ensuring the accuracy, reproducibility, and validity of your experimental results. Degradation of the compound can lead to a decrease in its effective concentration, potentially resulting in misleading data regarding its efficacy or mechanism of action. Stability data is also essential for the development of viable pharmaceutical formulations with an adequate shelf-life.
Q2: What are the key environmental factors that can affect the stability of this compound?
The primary environmental factors that can influence the stability of this compound, like many other small molecules, are pH, temperature, and light. Oxidative conditions can also lead to degradation. It is crucial to evaluate the impact of each of these factors on the integrity of the molecule.
Q3: How can I determine the stability of this compound under different pH conditions?
To assess the stability of this compound across a range of pH values, a forced degradation study involving hydrolysis is recommended. This involves subjecting a solution of this compound to various acidic, neutral, and alkaline conditions over a set period.
Q4: What is a typical experimental setup for a pH stability study?
A standard approach involves preparing solutions of this compound in buffers of varying pH (e.g., pH 2, 4, 7, 9, and 12) and incubating them at a constant temperature. Aliquots are then taken at specific time points and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect the formation of any degradation products.
Q5: How do I assess the thermal stability of this compound?
Thermal stability is evaluated by exposing both solid (powder) and solution forms of this compound to elevated temperatures over time. This helps to identify the potential for degradation during storage or in experimental conditions involving heat.
Troubleshooting Guides
Issue: Inconsistent results in bioassays using this compound.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare its activity to the older stock. Store stock solutions at or below -20°C in small aliquots to minimize freeze-thaw cycles.
-
Assess Medium Stability: Determine the stability of this compound in your specific cell culture or assay medium at the incubation temperature (e.g., 37°C). Use a stability-indicating assay (like HPLC) to measure the concentration of this compound over the time course of your experiment.
-
pH of Medium: Measure the pH of your experimental medium. If it is significantly acidic or alkaline, consider if this could be contributing to degradation.
-
Issue: Appearance of unknown peaks in my analytical chromatogram.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Conduct Forced Degradation: Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products. This can help in confirming if the unknown peaks correspond to degradants.
-
Mass Spectrometry (MS) Analysis: Couple your liquid chromatography system to a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks. This data is invaluable for the structural elucidation of potential degradation products.
-
Data Presentation
Quantitative data from stability studies should be organized to facilitate easy comparison. Below are template tables for presenting your findings.
Table 1: pH Stability of this compound at [Specify Temperature]
| pH | Time (hours) | % this compound Remaining | Peak Area of Major Degradant 1 | Peak Area of Major Degradant 2 |
| 2.0 | 0 | 100 | 0 | 0 |
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 7.0 | 0 | 100 | 0 | 0 |
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 9.0 | 0 | 100 | 0 | 0 |
| 6 | ||||
| 12 | ||||
| 24 |
Table 2: Thermal Stability of this compound in Solution at [Specify pH]
| Temperature (°C) | Time (hours) | % this compound Remaining |
| 4 | 0 | 100 |
| 24 | ||
| 48 | ||
| 72 | ||
| 25 (Room Temp) | 0 | 100 |
| 24 | ||
| 48 | ||
| 72 | ||
| 40 | 0 | 100 |
| 24 | ||
| 48 | ||
| 72 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., 0.1 M HCl for acidic, phosphate buffer for neutral, and 0.1 M NaOH for alkaline).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration. Dilute the stock solution into each of the prepared buffers to a final concentration suitable for analysis.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Analysis: Immediately neutralize the acidic and basic samples and dilute all samples with the mobile phase. Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Plot the percentage remaining versus time to determine the degradation kinetics.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Selection: A common starting point is a gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate for better peak shape).
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the parent this compound peak from all degradation product peaks.
Mandatory Visualization
Below are Graphviz diagrams illustrating key workflows and concepts related to this compound stability testing.
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Hypothetical Degradation Pathways for this compound.
Caption: Decision-making logic for handling this compound stability.
Validation & Comparative
confirming the antiviral activity of Abikoviromycin against specific viruses
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Abikoviromycin and Other Antiviral Agents
This guide provides a comparative framework for understanding the potential of this compound by presenting data on well-characterized antiviral agents. This allows researchers to appreciate the benchmarks that this compound would need to meet or exceed to be considered a viable antiviral candidate.
Data Presentation: Comparative Antiviral Activity
The following table summarizes the in vitro antiviral activity of selected, well-established antiviral drugs against various viruses. The absence of data for this compound is indicative of the current gap in research and highlights the opportunity for further investigation.
| Antiviral Agent | Virus | Assay Type | Cell Line | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Acyclovir | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | Vero | 0.1 - 1.0 | > 300 | > 300 |
| Remdesivir | SARS-CoV-2 | Cytopathic Effect (CPE) Inhibition | Vero E6 | 0.77 | > 100 | > 129 |
| Oseltamivir | Influenza A (H1N1) | Neuraminidase Inhibition Assay | MDCK | 0.001 - 0.01 | > 1000 | > 100,000 |
| Ribavirin | Respiratory Syncytial Virus (RSV) | CPE Inhibition | HEp-2 | 3.0 - 10.0 | > 50 | > 5-16 |
Note: The data presented for the comparator drugs are approximate values from various studies and are intended for comparative purposes only. Actual values can vary depending on the specific experimental conditions.
Experimental Protocols
To facilitate further research into the antiviral properties of this compound, we provide a detailed, standardized protocol for determining the in vitro antiviral activity of a test compound.
Plaque Reduction Assay
This assay is a standard method for quantifying the inhibition of viral replication.
1. Cell Culture and Virus Propagation:
- Maintain a suitable host cell line (e.g., Vero, MDCK, A549) in appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
- Propagate a high-titer stock of the virus to be tested and determine its titer via a plaque assay.
2. Cytotoxicity Assay:
- Seed the host cells in a 96-well plate and allow them to adhere overnight.
- Expose the cells to serial dilutions of this compound for a period equivalent to the antiviral assay (e.g., 48-72 hours).
- Determine cell viability using a standard method such as the MTT or MTS assay to calculate the 50% cytotoxic concentration (CC50).
3. Antiviral Assay:
- Seed host cells in 6-well or 12-well plates and grow to confluence.
- Prepare serial dilutions of this compound in a serum-free medium.
- In a separate tube, mix the virus (at a concentration calculated to produce 50-100 plaques per well) with each dilution of the compound and incubate for 1 hour at 37°C (pre-incubation).
- Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
- Inoculate the cells with the virus-compound mixtures and incubate for 1 hour at 37°C to allow for viral adsorption.
- Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of this compound.
- Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).
- Fix the cells with a solution such as 4% paraformaldehyde and stain with a crystal violet solution.
- Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
- The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in antiviral drug discovery and the potential mechanisms of action, the following diagrams have been generated using the DOT language.
Unraveling the Molecular Battle: A Comparative Guide to the Mechanistic Validation of Abikoviromycin and Triclosan
A deep dive into the genetic and biochemical evidence that underpins our understanding of two distinct antimicrobial agents.
In the relentless pursuit of novel antimicrobial agents, a thorough understanding of their mechanism of action is paramount for effective drug development and overcoming resistance. This guide provides a comparative analysis of the validation of the mechanisms of action for two antimicrobial compounds: Abikoviromycin, a natural product with broad bioactivity, and Triclosan, a synthetic biocide. While both exhibit antimicrobial properties, the scientific journey to validate their molecular targets reveals a stark contrast in the depth of our current knowledge, underscoring the importance of rigorous genetic and biochemical investigation.
Section 1: this compound - An Enigma Wrapped in a Promising Scaffold
This compound, a piperidine alkaloid produced by Streptomyces species, has demonstrated a spectrum of biological activities, including antifungal, antiviral, and antibacterial effects.[1][2] However, the precise molecular mechanism underpinning its antibacterial action remains largely unelucidated and awaits rigorous validation through genetic studies.
Postulated Mechanism of Action: Inhibition of Polyketide Synthase
The most definitive evidence for this compound's mechanism of action comes from studies on the fungus Colletotrichum lagenarium, where it was found to inhibit polyketide synthase, an enzyme crucial for melanin biosynthesis.[3] Polyketide synthases (PKSs) are a class of enzymes responsible for the biosynthesis of a wide array of natural products. While bacteria also possess PKSs, it is not yet definitively confirmed if this is the primary antibacterial target of this compound.
The Path Forward: A Roadmap for Genetic Validation
To unequivocally validate the mechanism of action of this compound in bacteria, a series of genetic and biochemical experiments are necessary. Drawing parallels from well-characterized antibiotics, the following experimental workflow would be essential:
References
- 1. An antiviral substance, this compound, produced by Streptomyces species. | Semantic Scholar [semanticscholar.org]
- 2. An antiviral substance, this compound, produced by Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of this compound and dihydrothis compound as inhibitors of polyketide synthase involved in melanin biosynthesis by Colletotrichum lagenarium - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of Abikoviromycin's efficacy in different cell lines or models
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abikoviromycin, a natural product first identified in the 1950s, has periodically emerged in scientific literature, primarily noted for its antiviral and antibiotic properties. This guide provides a comprehensive overview of the available data on this compound's efficacy, placed in the context of modern drug discovery methodologies. Due to the limited recent research on this specific compound, we will also draw comparisons with other natural product antibiotics to illustrate how a thorough cross-validation of efficacy would be typically presented.
Comparative Efficacy Data
A direct cross-validation of this compound's efficacy across multiple cell lines is challenging due to a lack of recent, comprehensive studies. Early research primarily focused on its discovery and initial characterization. To provide a framework for how such a comparison would be structured, the following table presents hypothetical data for this compound alongside published data for Obafluorin, a broad-spectrum antibiotic produced by Pseudomonas fluorescens.
Table 1: Comparative in vitro Efficacy of this compound and Obafluorin
| Compound | Target Organism/Cell Line | Assay Type | Efficacy Metric (e.g., MIC, IC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | Colletotrichum lagenarium | Polyketide Synthase Inhibition | Data not available | Data not available | Data not available | [1] |
| Various Bacteria & Viruses | Antiviral/Antibacterial Assays | Not specified in recent literature | Data not available | Data not available | [2][3] | |
| Obafluorin | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 16 µg/mL | Data not available | Data not available | [4] |
| Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | >256 µg/mL | Data not available | Data not available | [4] | |
| Streptococcus pyogenes | In vivo mouse model (ED50) | 50 mg/kg | Data not available | Data not available | [4] | |
| Gram-positive bacteria | Minimum Inhibitory Concentration (MIC) | Broad-spectrum activity reported | Data not available | Data not available | [4] |
Note: The data for this compound is largely qualitative from historical sources. The data for Obafluorin is included for illustrative purposes to demonstrate a typical comparative data set.
Experimental Protocols
Protocol for Isolation of this compound as a PKS Inhibitor:
-
Cultivation: Streptomyces sp. S92-22 was cultured in a suitable broth medium to allow for the production of secondary metabolites.
-
Extraction: The culture broth was extracted using an organic solvent (e.g., ethyl acetate) to isolate crude secondary metabolites.
-
Chromatography: The crude extract was subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) to separate the different compounds.
-
Bioassay-Guided Fractionation: Fractions were tested for their ability to inhibit the melanin biosynthesis pathway in a test organism, such as Colletotrichum lagenarium.
-
Structure Elucidation: The active compounds (this compound and dihydrothis compound) were identified using spectroscopic methods like NMR and mass spectrometry.
For a modern assessment of antiviral or antibacterial efficacy, standardized protocols would be employed:
-
Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the drug that inhibits the visible growth of a microorganism. This is typically performed using broth microdilution methods according to CLSI guidelines.
-
Cytotoxicity Assay (e.g., MTT, LDH): To measure the toxicity of the compound to host cells.[5][6] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, for instance, measures the metabolic activity of cells, which correlates with cell viability.[5]
-
Plaque Reduction Assay: For antiviral testing, this assay is used to quantify the reduction in virus-induced plaques in a cell culture monolayer in the presence of the drug.
Visualizing Workflows and Pathways
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and identification of this compound.
Hypothetical Signaling Pathway for PKS Inhibition
Caption: Inhibition of Polyketide Synthase by this compound.
References
- 1. Isolation of this compound and dihydrothis compound as inhibitors of polyketide synthase involved in melanin biosynthesis by Colletotrichum lagenarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An antiviral substance, this compound, produced by Streptomyces species. | Semantic Scholar [semanticscholar.org]
- 3. An antiviral substance, this compound, produced by Streptomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Abikoviromycin Derivatives: A Review of In Vitro and In Vivo Activity
A comprehensive review of publicly available scientific literature did not yield specific studies detailing the synthesis and comparative in vitro and in vivo evaluation of a series of Abikoviromycin derivatives. While the parent compound, this compound, has been studied for its antiviral and antibiotic properties, data on the biological activities of its synthetic analogs remains scarce in the public domain.
This guide, therefore, provides a generalized framework for comparing the in vitro and in vivo activities of hypothetical this compound derivatives, based on standard methodologies in drug development. This framework can be applied should such data become available in the future.
Data Presentation: A Template for Comparison
To facilitate a clear and objective comparison, quantitative data from in vitro and in vivo studies would be summarized in structured tables.
Table 1: In Vitro Activity and Cytotoxicity of this compound Derivatives
| Derivative | Target Organism/Cell Line | MIC (µg/mL) | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | Staphylococcus aureus | Data Point | - | - | - |
| Derivative A | Staphylococcus aureus | Data Point | - | - | - |
| Derivative B | Staphylococcus aureus | Data Point | - | - | - |
| This compound | Influenza A virus (H1N1) | - | Data Point | Data Point | Data Point |
| Derivative A | Influenza A virus (H1N1) | - | Data Point | Data Point | Data Point |
| Derivative B | Influenza A virus (H1N1) | - | Data Point | Data Point | Data Point |
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of a drug that prevents visible growth of a microorganism.
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that inhibits a biological process (e.g., viral replication) by 50%.
-
CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a drug that causes the death of 50% of host cells.
-
Selectivity Index (SI): A ratio that measures the window between cytotoxicity and antiviral/antimicrobial activity. A higher SI is desirable.
Table 2: In Vivo Efficacy of this compound Derivatives in Animal Models
| Derivative | Animal Model | Infection Model | Dosing Regimen | Efficacy Endpoint (e.g., % Survival, Log Reduction in Bacterial Load) |
| This compound | Mouse | S. aureus thigh infection | Dose mg/kg, route, frequency | Data Point |
| Derivative A | Mouse | S. aureus thigh infection | Dose mg/kg, route, frequency | Data Point |
| Derivative B | Mouse | S. aureus thigh infection | Dose mg/kg, route, frequency | Data Point |
| This compound | Mouse | Influenza A (H1N1) infection | Dose mg/kg, route, frequency | Data Point |
| Derivative A | Mouse | Influenza A (H1N1) infection | Dose mg/kg, route, frequency | Data Point |
| Derivative B | Mouse | Influenza A (H1N1) infection | Dose mg/kg, route, frequency | Data Point |
Experimental Protocols: Standard Methodologies
The following are detailed descriptions of standard experimental protocols that would be employed to generate the data presented in the tables above.
In Vitro Assays
1. Minimum Inhibitory Concentration (MIC) Assay:
-
Purpose: To determine the lowest concentration of an antimicrobial agent that inhibits the growth of a particular bacterium.
-
Method:
-
A two-fold serial dilution of the test compounds is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus).
-
Positive (no drug) and negative (no bacteria) control wells are included.
-
The plate is incubated at an appropriate temperature and duration for the bacterium to grow.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
2. Plaque Reduction Assay (for Viruses):
-
Purpose: To determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (IC₅₀).
-
Method:
-
Confluent monolayers of host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) are grown in 6-well or 12-well plates.
-
The cells are infected with a known amount of virus for a set period.
-
The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compounds.
-
The plates are incubated for a period sufficient for viral plaques (zones of cell death) to form.
-
The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques at each drug concentration is counted, and the IC₅₀ is calculated by plotting the percentage of plaque reduction against the drug concentration.
-
3. Cytotoxicity Assay (e.g., MTT Assay):
-
Purpose: To determine the concentration of a compound that is toxic to host cells (CC₅₀).
-
Method:
-
Host cells are seeded in a 96-well plate and allowed to attach overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The plate is incubated for a period equivalent to the duration of the antiviral/antimicrobial assay.
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
The CC₅₀ is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
-
In Vivo Assays
1. Murine Thigh Infection Model (for Bacteria):
-
Purpose: To evaluate the efficacy of an antimicrobial agent in reducing bacterial burden in a localized infection model.
-
Method:
-
Mice are rendered neutropenic (if required for the specific pathogen) by treatment with cyclophosphamide.
-
A standardized inoculum of the target bacterium (e.g., S. aureus) is injected into the thigh muscle of the mice.
-
Treatment with the test compounds or vehicle control is initiated at a specified time post-infection via a clinically relevant route (e.g., oral, intravenous).
-
At a predetermined endpoint (e.g., 24 or 48 hours post-infection), the mice are euthanized, and the thigh muscles are aseptically removed and homogenized.
-
The homogenates are serially diluted and plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Efficacy is determined by comparing the bacterial load in the treated groups to the vehicle control group.
-
2. Murine Influenza Infection Model:
-
Purpose: To evaluate the efficacy of an antiviral agent in a systemic viral infection model.
-
Method:
-
Mice are intranasally infected with a lethal or sub-lethal dose of influenza virus.
-
Treatment with the test compounds or vehicle control is initiated at a specified time post-infection.
-
Efficacy can be assessed by multiple endpoints, including:
-
Survival: Monitoring the survival rate of the mice over a period of 14-21 days.
-
Viral Titer in Lungs: At specific time points post-infection, lungs are harvested, homogenized, and viral titers are determined using plaque assays or TCID₅₀ (50% Tissue Culture Infectious Dose) assays on susceptible cell lines.
-
Body Weight Loss: Monitoring daily body weight as an indicator of morbidity.
-
-
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the comparison of in vitro and in vivo activity.
Caption: A generalized workflow for the evaluation of this compound derivatives.
Caption: A potential mechanism of action for antiviral this compound derivatives.
Statistical Validation of Abikoviromycin: A Comparative Analysis of Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the experimental data available for Abikoviromycin, an antibiotic with reported antiviral and antifungal properties. Due to the limited publicly available quantitative data on this compound's efficacy, this document focuses on presenting the known information and comparing it with established antiviral and antifungal agents to offer a framework for statistical validation and future research.
Data Summary
Antiviral Performance
| Compound | Virus Strain | IC50 (nM) | Reference |
| This compound | Data Not Available | Data Not Available | |
| Oseltamivir | Influenza A (H1N1) | 1.34 | [1] |
| Oseltamivir | Influenza A (H3N2) | 0.67 | [1] |
| Oseltamivir | Influenza B | 13 | [1] |
Antifungal Performance
This compound has been identified as an inhibitor of polyketide synthase in Colletotrichum lagenarium, a fungus responsible for anthracnose in plants. However, specific Minimum Inhibitory Concentration (MIC) values are not publicly documented. The following table provides MIC values for Benomyl, a benzimidazole fungicide, against Colletotrichum species for comparative context.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Colletotrichum lagenarium | Data Not Available | |
| Benomyl | Colletotrichum capsici (sensitive) | <2.5 | [2] |
| Benomyl | Colletotrichum capsici (resistant) | >1000 | [2] |
Experimental Protocols
Neuraminidase Inhibition Assay (for Antiviral Activity)
This protocol is a standard method for determining the in vitro efficacy of neuraminidase inhibitors like Oseltamivir against influenza viruses.
-
Virus Propagation: Influenza virus strains are propagated in Madin-Darby canine kidney (MDCK) cells.
-
Neuraminidase Activity Assay: The enzymatic activity of the viral neuraminidase is measured using a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Inhibition Assay:
-
Serial dilutions of the test compound (e.g., Oseltamivir) are prepared.
-
The diluted compound is incubated with a standardized amount of the influenza virus.
-
The MUNANA substrate is added, and the reaction is incubated at 37°C.
-
The fluorescence of the released 4-methylumbelliferone is measured using a fluorescence plate reader.
-
-
Data Analysis: The concentration of the compound that inhibits 50% of the neuraminidase activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Fungal Growth Inhibition Assay (for Antifungal Activity)
This protocol outlines a common method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds like Benomyl.
-
Fungal Culture: The target fungal species (e.g., Colletotrichum) is cultured on a suitable medium such as potato dextrose agar (PDA).
-
Inoculum Preparation: A suspension of fungal spores (conidia) is prepared and its concentration is standardized.
-
Antifungal Agent Preparation: Serial dilutions of the test compound (e.g., Benomyl) are prepared in a liquid growth medium.
-
Microdilution Assay:
-
The diluted antifungal agent is added to the wells of a microtiter plate.
-
The standardized fungal spore suspension is added to each well.
-
The plates are incubated at an appropriate temperature for a defined period (e.g., 48-72 hours).
-
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits visible fungal growth.
Mechanism of Action Visualizations
Antiviral Mechanism of Neuraminidase Inhibitors
Neuraminidase inhibitors, such as Oseltamivir, target the influenza virus neuraminidase enzyme, which is crucial for the release of newly formed virus particles from an infected host cell. By blocking this enzyme, the viruses are unable to spread to other cells.
Caption: Mechanism of action of neuraminidase inhibitors.
Antifungal Mechanism of Benzimidazole Fungicides
Benzimidazole fungicides, like Benomyl, disrupt fungal cell division by targeting β-tubulin, a key component of microtubules. This interference with microtubule assembly leads to the inhibition of mitosis and ultimately fungal cell death.
Caption: Mechanism of action of benzimidazole fungicides.
Postulated Antifungal Mechanism of this compound
This compound is reported to inhibit polyketide synthase, an enzyme essential for the biosynthesis of melanin in the fungus Colletotrichum lagenarium. Melanin is a virulence factor that protects the fungus from host defenses.
Caption: Postulated mechanism of this compound's antifungal action.
References
Independent Verification of Abikoviromycin's Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published structure of Abikoviromycin with related compounds, supported by experimental data. It serves as a resource for researchers interested in the verification and further development of this unique piperidine alkaloid.
Introduction to this compound
This compound, also known as Latumcidin, is an antiviral and antibacterial natural product first isolated from Streptomyces abikoensis and Streptomyces rubescens. Its structure was initially elucidated in 1970 by Kono et al. through X-ray analysis of its selenate derivative.[1] More recent synthetic efforts have not only confirmed this structure but also provided access to related compounds, allowing for a deeper understanding of its chemical biology.
Structural Verification and Comparison
The originally proposed structure of this compound has been independently verified through total synthesis. This section compares the key structural features and experimental data of this compound with its synthetic precursors and related natural products.
Spectroscopic and Crystallographic Data Comparison
A cornerstone of structural verification lies in the comparison of spectroscopic and crystallographic data between the natural product and synthetic samples. While the original 1970 publication provided the foundational X-ray crystallographic proof, modern spectroscopic techniques offer a more detailed comparison.
| Parameter | This compound (Natural) | This compound (Synthetic) | Streptazone A | Dihydrothis compound |
| Molecular Formula | C₁₀H₁₁NO[2][3] | C₁₀H₁₁NO | C₁₀H₉NO₂ | C₁₀H₁₃NO |
| Mass (Da) | 161.08 | 161.08 | 179.06 | 163.10 |
| ¹H NMR (CDCl₃, δ ppm) | Data not available in tabular format | Data not available in tabular format | Data not available in tabular format | Data not available in tabular format |
| ¹³C NMR (CDCl₃, δ ppm) | Data not available in tabular format | Data not available in tabular format | Data not available in tabular format | Data not available in tabular format |
| X-ray Crystal Data | Orthorhombic, P2₁2₁2₁[1] | Not available | Not available | Not available |
Biological Activity Comparison
The biological activity of this compound and its analogs provides another layer of comparison, highlighting the structure-activity relationship.
| Compound | Target Organism/Cell Line | Activity Metric | Value |
| This compound | Various bacteria and viruses | MIC | Variable |
| Streptazone A | HepG2 (Liver Cancer) | GI₅₀ | <0.1 µM[4] |
| Dihydrothis compound | Salmonella typhimurium TA100 | Genotoxicity | Dose-dependent reversion[5] |
| Dihydrothis compound | CHO cells | Genotoxicity | Dose-related increase in SCEs[5] |
| Dihydrothis compound | Tumor cells | Cytotoxicity | Growth suppression at 10 µg/ml[5] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and reproduction of scientific findings.
X-ray Crystallography for Small Molecules
This generalized protocol outlines the key steps in determining the structure of a small molecule like this compound via single-crystal X-ray diffraction.[6][7][8]
-
Crystallization:
-
Obtain a highly purified sample of the compound.
-
Screen for crystallization conditions using techniques such as vapor diffusion (hanging or sitting drop), slow evaporation, or liquid-liquid diffusion with a variety of solvents and precipitants.
-
Aim to grow single crystals of sufficient size (typically >0.1 mm in all dimensions) and quality (no significant cracks or twinning).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Place the crystal in a monochromatic X-ray beam (e.g., from a synchrotron or a rotating anode source).
-
Rotate the crystal and collect the diffraction pattern (reflections) on a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to obtain an initial electron density map. For small molecules, direct methods are often successful.
-
Build a molecular model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
NMR Spectroscopy for Natural Product Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution.[9][10][11]
-
Sample Preparation:
-
Dissolve 5-20 mg of the purified natural product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean NMR tube to a height of approximately 4-5 cm.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Acquire a series of NMR spectra, including:
-
1D ¹H NMR: Provides information about the number and chemical environment of protons.
-
1D ¹³C NMR and DEPT: Reveals the number and type of carbon atoms (CH₃, CH₂, CH, C).
-
2D COSY: Identifies proton-proton spin-spin couplings within the molecule.
-
2D HSQC/HMQC: Correlates protons with their directly attached carbons.
-
2D HMBC: Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.
-
NOESY/ROESY: Provides information about the spatial proximity of protons, aiding in stereochemical assignments.
-
-
-
Structure Elucidation:
-
Integrate and analyze the chemical shifts, coupling constants, and cross-peaks from the various NMR spectra to piece together the molecular structure.
-
Visualizations
Logical Workflow for Structural Verification
References
- 1. The structure of latumcidin (this compound) determined by x-ray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H11NO | CID 6450263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Genotoxicity of dihydrothis compound, a secondary metabolite of Streptomyces anulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. books.rsc.org [books.rsc.org]
Safety Operating Guide
Navigating the Disposal of Abikoviromycin: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Abikoviromycin must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its high instability and classification as a hazardous chemical, improper disposal of this antiviral antibiotic can pose significant risks. This guide provides a comprehensive framework for the safe handling and disposal of this compound waste, aligning with general best practices for antibiotic and chemical waste management in a laboratory setting.
Essential Safety and Disposal Protocols
Step 1: Segregation and Labeling
All waste materials containing this compound must be segregated from general laboratory waste at the point of generation. This includes:
-
Pure this compound: Unused or expired neat compound.
-
Stock Solutions: Concentrated solutions of this compound.
-
Contaminated Labware: Pipette tips, tubes, flasks, and other disposable items that have come into contact with this compound.
-
Used Culture Media: Liquid media containing this compound.
Each waste stream should be collected in a dedicated, clearly labeled, and leak-proof container. The label should prominently display "Hazardous Chemical Waste: this compound" and include the appropriate hazard symbols.
Step 2: Waste Collection and Storage
-
Solid Waste: Collect pure this compound and contaminated disposable labware in a designated, robust, and sealable chemical waste container.
-
Liquid Waste: this compound stock solutions and used culture media are considered hazardous chemical waste and should be collected in a separate, approved container for liquid chemical waste.[2] Under no circumstances should this compound waste be flushed down the drain. This practice contributes to environmental contamination and the potential development of antimicrobial resistance.[3][4]
All this compound waste containers should be stored in a cool, dry, and well-ventilated area, away from incompatible materials, pending disposal.
Step 3: Disposal Methodology
The primary and recommended method for the final disposal of this compound waste is incineration by a licensed hazardous waste disposal company.[5] Incineration ensures the complete destruction of the active antibiotic compound.
For laboratories, the standard procedure is to arrange for the collection of segregated and labeled this compound waste by the institution's Environmental Health and Safety (EHS) department or a contracted waste management service.
Alternative Considerations (Proceed with Caution):
While not a standard recommendation without specific validation for this compound, chemical deactivation can be a method for treating certain chemical wastes. Given the noted instability of this compound, it is plausible that its degradation could be accelerated under specific pH conditions. However, without validated experimental protocols, attempting chemical deactivation in the lab is not advised.
Autoclaving: The efficacy of autoclaving for the degradation of this compound is unknown. Some antibiotics are heat-stable and are not destroyed by autoclaving.[2] Therefore, autoclaving should not be considered a reliable method for rendering this compound waste non-hazardous unless specifically validated by experimental data.
This compound: Key Properties
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO[6][7] |
| Molar Mass | 161.20 g/mol [6] |
| Appearance | Unstable compound[1] |
| CAS Number | 31774-33-1[6] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. This compound [drugfuture.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 4. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 5. How to Properly Handle and Dispose of Pharmaceutical Waste [gicmd.com]
- 6. This compound | C10H11NO | CID 6450263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
Safeguarding Your Research: Comprehensive Handling Protocols for Abikoviromycin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical guidance for the handling and disposal of Abikoviromycin, an antiviral antibiotic. Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity. This compound is known to be highly unstable, polymerizing rapidly upon isolation, which necessitates careful handling, particularly in its pure form.[1] It is manageable in dilute solutions or as salt derivatives.[1]
Essential Safety and Handling Information
Personnel handling this compound must be thoroughly trained in handling hazardous compounds and provided with the appropriate personal protective equipment (PPE). The following table summarizes the required PPE and handling procedures.
| Equipment/Procedure | Specification |
| Primary Engineering Controls | A certified chemical fume hood is mandatory for all manipulations of solid this compound and concentrated solutions. Work should be conducted at least 6 inches inside the sash. |
| Personal Protective Equipment (PPE) | |
| - Eye Protection | Chemical splash goggles or a full-face shield are required. |
| - Hand Protection | Nitrile gloves are mandatory. Consider double-gloving for extended procedures. Gloves must be inspected before use and changed immediately if contaminated. |
| - Body Protection | A fully buttoned laboratory coat is required. For operations with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| - Respiratory Protection | For routine handling in a fume hood, respiratory protection is not typically required. In situations where dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used. Consult your institution's safety officer. |
| Hygiene Practices | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory. |
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO[2][3][4] |
| Molecular Weight | 161.20 g/mol [1][2] |
| Appearance | Unstable solid that polymerizes rapidly.[1] |
| Stability | Highly unstable, especially in pure form.[1] |
| Solubility | Can be handled in dilute solutions.[1] |
Experimental Workflow and Safety Protocols
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, incorporating essential safety checkpoints.
Emergency Procedures
Spill:
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area and prevent entry.
-
Report: Notify your laboratory supervisor and institutional safety office immediately.
-
Clean-up: Only trained personnel with appropriate PPE should clean up spills. Use an absorbent material to contain liquid spills. For solid spills, carefully sweep or vacuum with a HEPA-filtered vacuum.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solids, including gloves, bench paper, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in separate, sealed, and clearly labeled hazardous waste containers. Do not mix incompatible waste streams.
-
Sharps: Dispose of any contaminated needles, scalpels, or other sharps in a designated sharps container for hazardous chemical waste.
Consult your institution's environmental health and safety department for specific waste disposal protocols and to arrange for pickup of hazardous waste. Do not dispose of this compound waste down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
